Dactolisib

Catalog No.
S548367
CAS No.
915019-65-7
M.F
C30H23N5O
M. Wt
469.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dactolisib

CAS Number

915019-65-7

Product Name

Dactolisib

IUPAC Name

2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile

Molecular Formula

C30H23N5O

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3

InChI Key

JOGKUKXHTYWRGZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydroimidazo(4,5-c)quinolin-1-yl)phenyl)propanenitrile, 2-methyl-2-(4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-1h-imidazo(4,5-c)quinolin-1-yl)phenyl)propanenitrile, BEZ235, dactolisib, NVP BEZ235, NVP-BEZ235, NVPBEZ235

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5

The exact mass of the compound Dactolisib is 469.19026 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 751249. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of imidazoquinoline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dactolisib mechanism of action PI3K mTOR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Detailed Signaling Pathway

Dactolisib exerts its effects by directly inhibiting the activity of PI3K and mTOR kinases, which are pivotal nodes in a critical pro-survival signaling pathway.

G Growth_Factors Growth Factor Signals PI3K PI3K (All Class I Isoforms) Growth_Factors->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Survival Cell Survival & Metabolism pAKT->Survival Migration Migration & Invasion pAKT->Migration Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->pAKT Activates This compound This compound (BEZ235) This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

This compound inhibits PI3K and mTOR complexes to block oncogenic signaling.

Inhibition of this pathway by this compound leads to multifaceted antitumor effects [1] [2]:

  • Cell Cycle Arrest: this compound induces a G1-phase arrest by preventing the mTOR-driven synthesis of proteins required for cell cycle progression [1] [3].
  • Induction of Apoptosis: By lowering the levels of anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic signals, this compound promotes programmed cell death [1].
  • Reduced Metastatic Potential: The drug attenuates the migration and invasion capabilities of cancer cells, likely through interference with pathway-driven cytoskeletal remodeling [1].

Key Preclinical Evidence and Experimental Data

Extensive in vitro and in vivo studies have characterized the antitumor activity of this compound across various cancer types, both as a single agent and in combination with other therapies.

Quantitative Data on Cellular Effects

The following table consolidates key findings from preclinical studies in glioblastoma (GBM) and gastric cancer (GC) models [1] [2].

Cancer Model Treatment Effect on Cell Viability Effect on Apoptosis Key Molecular Changes
GBM Cells (A172) TMZ+RT Reduced Induced -

| | TMZ+RT+ this compound | Enhanced reduction | Significantly enhanced (44.5% vs 30.3% without this compound) | ↑ p27, ↓ Bcl-2, ↓ p-AKT, ↓ mTOR [1] | | GBM Cells (T98G - TMZ resistant) | TMZ+RT+ this compound | Enhanced reduction | Enhanced | ↓ MGMT protein expression [1] | | PTX-Resistant GC Cells (HGC-27R) | this compound alone | Significant suppression | Induced | ↓ p-AKT, ↓ p-S6; Reversal of EMT markers [2] |

Detailed Experimental Protocols

To help contextualize the data, here are the methodologies used in the key studies cited above.

1. Cell Viability and Cytotoxicity Assay (from [1])

  • Objective: To determine the effect of this compound, alone and combined with standard care (TMZ+RT), on GBM cell viability.
  • Cell Lines: Human GBM lines A172, SHG44, T98G.
  • Compounds: this compound (doses: 10 nM, 40 nM), Temozolomide (TMZ, 100 µM).
  • Procedure:
    • Cells are seeded in plates and allowed to adhere.
    • Treatments are applied: DMSO (control), TMZ alone, this compound alone, TMZ+RT, TMZ+RT+this compound.
    • After incubation, the CCK-8 assay solution is added to each well.
    • Absorbance is measured at 450 nm to determine the number of viable cells.
  • Analysis: Dose-response and time-course curves are generated to calculate IC₅₀ values.

2. Apoptosis Analysis by Flow Cytometry (from [1])

  • Objective: To quantify the pro-apoptotic effect of treatments.
  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) after treatment.
  • Procedure:
    • Cells are harvested and washed after a 24-hour treatment (e.g., with 20 nM this compound + 100 µM TMZ + RT).
    • The cell pellet is resuspended in binding buffer.
    • Annexin V-FITC and PI are added, followed by incubation in the dark.
    • Cell suspension is analyzed by flow cytometry.
  • Analysis: Cells are categorized as live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), or necrotic (Annexin V-/PI+).

3. Western Blotting for Pathway Analysis (from [1] [2])

  • Objective: To assess changes in protein expression and phosphorylation in key pathway components.
  • Procedure:
    • Total protein is extracted from treated and control cells.
    • Protein concentration is determined, and equal amounts are separated by SDS-PAGE gel electrophoresis.
    • Proteins are transferred to a PVDF or nitrocellulose membrane.
    • The membrane is blocked and then incubated with primary antibodies (e.g., against p-AKT, mTOR, p27, Bcl-2, MGMT).
    • After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied.
    • Protein bands are visualized using chemiluminescence detection.
  • Analysis: Band intensity is quantified to compare expression levels between treatment groups.

Clinical Translation and Challenges

While this compound showed promising preclinical activity, its clinical development has faced significant challenges.

Cancer Type Clinical Trial Phase Key Findings / Status
Advanced Solid Tumors Phase Ib Combination with everolimus showed limited efficacy and poor tolerability. Common toxicities: fatigue, diarrhea, nausea, mucositis, elevated liver enzymes [4].
Advanced Pancreatic NET (pNET) Phase II Terminated due to insufficient normal tissue tolerance [5].
Advanced Renal Cell Carcinoma Phase I Terminated prematurely due to toxicity and lack of clinical efficacy [5].
HER2- Negative Breast Cancer Phase Ib/II Completed, but results not prominently reported [5].
Post-Exposure Prophylaxis for COVID-19 - Investigated as RTB101 [6].

The primary hurdles for this compound have been its challenging safety profile and low oral bioavailability, which are linked to gastrointestinal-specific toxicity and high inter-patient variability in drug exposure [4]. A phase Ib study also highlighted a significant drug-drug interaction, where this compound decreased the clearance of everolimus, complicating combination regimens [4].

Conclusion

This compound is a well-characterized dual PI3K/mTOR inhibitor with a strong mechanistic rationale and robust preclinical data demonstrating its efficacy in sensitizing cancer cells to chemotherapy and radiotherapy, and in overcoming drug resistance. However, its transition to clinical practice has been hampered by pharmacokinetic limitations and toxicity. Despite these setbacks, this compound remains a valuable tool compound for understanding PI3K/mTOR pathway biology. Its development journey underscores the importance of optimizing drug-like properties in tandem with target potency for successful cancer drug development.

References

Mechanism of Action and Quantitative Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Dactolisib acts as a dual ATP-competitive inhibitor. It simultaneously targets the ATP-binding pockets of all four class I PI3K isoforms and the mTOR kinase, inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [1] [2]. This dual action is crucial because it can prevent the reactivation of AKT that often occurs with mTORC1-only inhibitors [2].

The table below summarizes its inhibitory activity (IC50 values) from cell-free assays, demonstrating potent inhibition of its primary targets [3] [1].

Target IC₅₀ (nM)
PI3K p110α 4 nM
PI3K p110γ 5 nM
PI3K p110δ 7 nM
mTOR (p70S6K) 6 nM
PI3K p110β 75 nM
mTOR (MedChemExpress) 20.7 nM
ATR 21 nM

This potent inhibition effectively suppresses the downstream PI3K/AKT/mTOR signaling cascade, as shown in the following pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K_Class1 Class I PI3K (p110α/γ/δ/β) RTK->PI3K_Class1 PIP2_PIP3 PIP₂ → PIP₃ PI3K_Class1->PIP2_PIP3 AKT AKT PIP2_PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K_4EBP1 p70S6K / 4E-BP1 mTORC1->S6K_4EBP1 mTORC2->AKT CellProcesses Cell Growth Proliferation Survival S6K_4EBP1->CellProcesses BEZ235 This compound (BEZ235) BEZ235->PI3K_Class1 BEZ235->mTORC1 BEZ235->mTORC2

Cellular and Preclinical Effects

In vitro, this compound exhibits potent anti-proliferative activity across a wide range of human cancer cell lines. The effects are primarily cytostatic, inducing G1 phase cell cycle arrest by reducing the expression of cyclin D1 and D3 [4]. It can also induce autophagy and, in combination with other agents, promote apoptosis [3] [4].

The table below shows sample growth inhibition (GI₅₀/IC₅₀) data across various cell lines [3].

Cell Line Cancer Type GI₅₀ / IC₅₀
MCF7 Breast Cancer 0.73 µM (IC₅₀)
HCT116 Colorectal Cancer 1.16 µM (IC₅₀)
U87MG Glioblastoma 1.32 µM (IC₅₀)
A549 Lung Cancer 10.14 nM (IC₅₀)
PC3 Prostate Cancer 5.09 nM (IC₅₀)

However, promising in vitro results have not reliably translated in vivo. In orthotopic glioblastoma mouse models, this compound failed to inhibit tumor growth or provide a survival benefit despite its efficacy in cell cultures [5]. This was accompanied by significant systemic toxicity, including elevated blood glucose, increased liver enzymes (ALT), diarrhea, and skin rash [5].

Clinical Development and Challenges

This compound was the first PI3K inhibitor to enter clinical trials in 2006 [6]. However, its development across multiple cancer indications has been largely terminated due to significant challenges.

A phase II trial in patients with advanced pancreatic neuroendocrine tumors (pNET) compared this compound to everolimus. The results were unfavorable for this compound [7]:

  • Median Progression-Free Survival (PFS): 8.2 months for this compound vs. 10.8 months for everolimus.
  • Tolerability: 83.9% of patients on this compound experienced grade 3/4 adverse events, and discontinuations due to adverse events were twice as frequent (38.7%) compared to the everolimus group (16.1%) [7].

The clinical development of this compound was ultimately halted across all oncology indications due to an unfavorable safety profile and unpredictable bioavailability [7]. Other clinical trials noted severe toxicities such as mucositis, gastrointestinal-specific toxicity, and a lack of clinical efficacy in patients with advanced renal cell carcinoma [6] [2].

Example Experimental Protocols

For researchers, the methodology from published studies provides a reliable guide for in vitro experimentation.

Cell Viability and Proliferation Assay (MTS/WST-1)

This protocol is used to determine the anti-proliferative effect and IC₅₀ of this compound [5] [4].

  • Seed cells in a 96-well plate (e.g., 1,000-5,000 cells/well) and allow them to adhere for 24 hours.
  • Prepare this compound: Create a 10 mM stock solution in 100% DMSO, then serially dilute in cell culture medium to the desired concentration range (e.g., from 1 nM to 250 nM). Include a DMSO vehicle control.
  • Treat cells with the drug-containing medium for a set period (e.g., 72 hours).
  • Add MTS/WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
  • Measure absorbance at 490 nm using a plate reader.
  • Calculate viability relative to the untreated control and use software (e.g., GraphPad Prism) to generate dose-response curves and determine IC₅₀ values.
Western Blot Analysis for Target Engagement

This protocol confirms the inhibition of the PI3K/AKT/mTOR pathway by this compound [5] [4].

  • Treat cells with this compound (e.g., at various doses for a few hours or 24 hours).
  • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Separate proteins by SDS-PAGE and transfer them to a polyvinylidene membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate with primary antibodies (e.g., against p-AKT Ser473, total AKT, p-S6K, p-4E-BP1) overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using enhanced chemiluminescence (ECL) reagent. Expected outcome: a dose-dependent decrease in phosphorylation of AKT (S473) and its downstream substrates.

Conclusion for Researchers

This compound serves as a potent and well-characterized tool compound for preclinical research to investigate dual PI3K/mTOR inhibition. Its strong rationale and clear mechanistic action are valuable for in vitro studies. However, its poor pharmacokinetics and significant toxicity profile, which led to the failure of its clinical translation, provide a critical cautionary tale for drug development efforts in this pathway.

References

Dactolisib PI3K Akt mTOR signaling pathway

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pathway

Dactolisib simultaneously inhibits PI3K and mTOR by competitively binding to their ATP-binding sites, a feat possible due to the structural similarities of their catalytic domains [1] [2]. This dual action comprehensively suppresses the PI3K/Akt/mTOR signaling cascade.

  • Pathway Inhibition: It targets all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes (mTORC1 and mTORC2) [1] [3].
  • Cellular Consequences: This leads to the downregulation of phosphorylated Akt (p-AKT) and downstream effectors like p-p70S6K, causing cell cycle arrest and inhibiting cancer cell growth, survival, and proliferation [3] [4].

The following diagram illustrates the PI3K/Akt/mTOR pathway and how this compound exerts its inhibitory effect.

architecture RTK Receptor Tyrosine Kinase (RTK) PI3K_Complex PI3K Complex (p85 & p110 subunits) RTK->PI3K_Complex PIP3 PIP3 PI3K_Complex->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN (Inhibitor) PTEN->PIP3 Dephosphorylates PDK1 PDK1 PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) This compound This compound (NVP-BEZ235) This compound->PI3K_Complex Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Preclinical Evidence & Experimental Data

Extensive in vitro and in vivo studies demonstrate the potent anti-cancer effects of this compound across various cancer types.

  • In Vitro Efficacy: this compound inhibits cell viability and induces apoptosis in a dose- and time-dependent manner across various cancer cell lines, including glioblastoma (GBM), hepatocellular carcinoma (HCC), and breast cancer [3] [4].
  • Synergy with Standard Therapies: In GBM models, this compound enhanced the efficacy of standard care (temozolomide chemotherapy + radiotherapy), further reducing cell viability and significantly inhibiting cell migration and invasion [3].
  • In Vivo Efficacy and Toxicity: While this compound inhibited tumor growth and prolonged survival in orthotopic GBM xenograft models [3], other studies reported severe side effects at effective doses, including elevated blood glucose, increased liver enzymes (ALT), diarrhea, and skin rash [5].

The table below summarizes key experimental findings from the literature.

Cancer Model Experimental Findings Reported IC₅₀ / Dosage

| Glioblastoma (GBM) In vitro [3] | Dose-dependent inhibition of cell viability; enhanced TMZ+RT effects; induced apoptosis; attenuated migration/invasion. | ~20 nM (cell viability) | | Hepatocellular Carcinoma (HCC) In vitro [4] | Inhibited cell growth and induced apoptosis; treatment-induced autophagy was a pro-survival mechanism. | Low nanomolar range (cell growth) | | Glioblastoma (GBM) In vivo (rodent xenograft) [3] | Oral administration combined with TMZ+RT inhibited tumor growth and prolonged survival. | 40-50 mg/kg/day (oral) | | Glioblastoma (GBM) In vivo (rodent xenograft) [5] | No survival benefit or tumor growth inhibition observed; severe systemic toxicity was reported. | - |

Clinical Translation and Challenges

The journey of this compound from promising preclinical results to clinical application highlights significant hurdles.

  • Toxicity Profile: Clinical and pre-clinical observations consistently report significant adverse effects, including hyperglycemia, diarrhea, skin rash, and liver toxicity, which have limited its development and potential for clinical use [5].
  • Resistance Mechanisms: Cancer cells can activate survival pathways to counteract this compound. A key finding is that this compound induces protective autophagy (a cellular recycling process) in hepatocellular carcinoma cells. Combining this compound with autophagy inhibitors (e.g., 3-MA or Atg5 siRNA) significantly enhanced cancer cell apoptosis [4].
  • Current Status: The significant toxicity observed in vivo has rendered its clinical utility questionable [5]. Research efforts have since pivoted towards developing next-generation inhibitors with improved safety profiles.

Future Perspectives and Conclusions

While this compound served as a foundational proof-of-concept for dual PI3K/mTOR inhibition, the field has evolved to address its limitations.

  • Next-Generation Inhibitors: The structural insights gained from compounds like this compound have informed the design of newer, more specific inhibitors. Examples include gedatolisib (in Phase III trials for breast cancer) and other agents in development that aim for better efficacy and reduced toxicity [1] [6].
  • Combination Therapies: Research suggests that to overcome resistance, future strategies should consider rational combinations, such as dual inhibitors with autophagy blockers [4] or other targeted agents, particularly in cancers driven by specific pathway alterations like the AAMDC oncogene in breast cancer [7].

References

Dactolisib pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Data Summary

The table below summarizes the key pharmacokinetic parameters of Dactolisib observed in clinical trials.

Parameter Findings & Values Study Context
Absorption & Oral Bioavailability Dose-proportional increases in C~max~ and AUC~0-24~; high inter-individual variability; low oral bioavailability noted [1] [2]. Phase Ib in advanced solid tumors [1] [2].
Dose-Proportionality Range 200 mg to 800 mg, administered once daily [2]. Phase Ib in advanced solid tumors [2].
Recommended Phase II Dose (RP2D) 300 mg, taken twice daily (BID) [3]. Phase I in relapsed/refractory acute leukemia [3].
Drug-Drug Interaction Significantly increased everolimus C~max~ and AUC~0-24~; decreased everolimus clearance to 13.41 L/h [1] [2]. Phase Ib combo trial with everolimus [1] [2].

Experimental Protocols from Clinical Studies

Here are the methodologies used in key clinical trials to generate the pharmacokinetic data.

Phase I Study in Acute Leukemia
  • Objective: To determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) of this compound in patients with relapsed or refractory acute leukemia [3].
  • Dosing Schedule: this compound was administered orally at 300 mg or 400 mg, twice daily (BID), in 28-day cycles [3].
  • Response Assessment: Tumor response was assessed at the end of Cycle 1 (Day 29) and after every subsequent cycle [3].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The study included analysis of BEZ235 plasma levels and its pharmacodynamic effects by measuring the phosphorylation of downstream pathway targets like AKT, S6, and 4EBP1 [3].
Phase Ib Study in Advanced Solid Tumors (Combination with Everolimus)
  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in combination with everolimus in patients with advanced solid tumors [2].
  • Dosing Schedule: this compound was administered orally once daily at escalating doses of 200 mg, 400 mg, and 800 mg, along with a fixed 2.5 mg daily dose of everolimus in 28-day cycles [2].
  • Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected pre-dose and at multiple time points post-dose (1, 2, 4, 6, 8, and 24 hours) [2].
  • Bioanalytical Method: Concentrations of both this compound and everolimus in patient plasma were determined using validated high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) methods [2].

Mechanism of Action and Signaling Pathway

This compound is a dual ATP-competitive inhibitor that simultaneously targets Class I PI3K and mTOR complexes 1 and 2 (mTORC1/2) [4] [3]. The following diagram illustrates the signaling pathway it inhibits.

g cluster_normal PI3K/AKT/mTOR Signaling Pathway cluster_drug This compound Inhibition GF Growth Factors (e.g., HER2) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K (p110/p85) PIP2 → PIP3 RTK->PI3K PIP3 PIP3 PI3K->PIP3  Catalyzes AKT AKT (Inactive) pAKT AKT (Active) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 S6 pS6 / 4EBP1 mTORC1->S6 mTORC2 mTORC2 mTORC2->pAKT  Phosphorylates (Ser473) outcomes Cell Growth Proliferation Survival S6->outcomes PIP3->AKT  Recruits PDK1 PDK1 PDK1->pAKT  Phosphorylates (Thr308) This compound This compound Inhibition1 Inhibits PI3K ATP-binding site This compound->Inhibition1 Inhibition2 Inhibits mTORC1/2 catalytic site This compound->Inhibition2 Inhibition1->PI3K Inhibition2->mTORC1 Inhibition2->mTORC2 PTEN PTEN PIP3 → PIP2 PTEN->PIP3

This compound inhibits the PI3K/AKT/mTOR pathway by targeting PI3K and mTORC1/2.

Key Insights and Data Gaps

  • Clinical Development Status: The available data comes from early-phase trials. The development of this compound in several contexts, such as metastatic castration-resistant prostate cancer, was discontinued due to a challenging safety profile and poor tolerability [5].
  • Significant Data Gaps: The search results do not provide specific details on several core ADME parameters, including volume of distribution, protein binding, metabolic routes, half-life, and clearance. The metabolism and excretion pathways of this compound remain uncharacterized in the public sources accessed [6].
  • Focus on Clinical PK: The existing data primarily describes macroscopic clinical pharmacokinetics (like exposure and variability) rather than the fundamental physiological processes of absorption, distribution, and elimination.

References

Dactolisib combination therapy temozolomide radiotherapy glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Dactolisib Combination Therapy for Glioblastoma

Scientific Rationale

The standard of care (SOC) for GBM—maximal surgical resection followed by RT and concomitant TMZ—has limited efficacy, with a 5-year survival rate of less than 10% [1]. A key driver of treatment failure is the hyperactivation of the PI3K/Akt/mTOR signaling pathway, which promotes cell survival, proliferation, and resistance to TMZ [1] [2]. This compound (NVP-BEZ235) is an orally administered, potent dual inhibitor of PI3K and mTOR. Preclinical studies indicate that it can sensitize GBM cells to the cytotoxic effects of TMZ and RT, thereby enhancing anti-tumor activity [1].

Key Preclinical Evidence

The following table summarizes the synergistic effects of this compound combined with TMZ and RT across various experimental models:

Table 1: Summary of Preclinical Efficacy of this compound Combination Therapy

Experimental Model Key Findings Proposed Mechanisms Citation

| In Vitro (Human GBM cell lines: A172, SHG44, T98G) | - Significant reduction in cell viability.

  • Enhanced pro-apoptotic effect (e.g., 44.5% apoptosis in A172 cells).
  • Attenuated cell migration and invasion. | - Inhibition of p-AKT and mTOR.
  • Upregulation of p27.
  • Downregulation of Bcl-2 and MGMT. | [1] | | In Vivo (Orthotopic xenograft models) | - Oral this compound combined with TMZ+RT inhibited tumor growth.
  • Prolonged survival in rat models. | - Successful inhibition of the PI3K/mTOR pathway in vivo. | [1] | | In Vivo (Murine models) | - No survival benefit or inhibition of tumour growth observed.
  • Significant toxicity noted (e.g., hyperglycemia, elevated liver enzymes, dermatitis). | - The anti-neoplastic efficacy in vitro did not translate, potentially due to toxicity. | [3] |
Signaling Pathway and Mechanism of Action

The diagram below illustrates the proposed molecular mechanism by which this compound enhances the efficacy of TMZ and RT.

G cluster_mechanisms Key Molecular Mechanisms cluster_outcomes Therapeutic Outcomes TMZ Temozolomide (TMZ) MGMT MGMT (Downregulated) TMZ->MGMT Induces RT Radiotherapy (RT) RT->MGMT Suppresses This compound This compound (NVP-BEZ235) PI3K_mTOR PI3K/mTOR Pathway This compound->PI3K_mTOR Inhibits p27 p27 (Upregulated) This compound->p27 Upregulates Bcl2 Bcl-2 (Downregulated) This compound->Bcl2 Downregulates This compound->MGMT Enhances RT/TMZ Downregulation pAKT p-AKT (Inactive) PI3K_mTOR->pAKT Activates mTOR mTOR (Inactive) PI3K_mTOR->mTOR Activates Invasion ↓ Migration/Invasion pAKT->Invasion Promotes mTOR->Invasion Promotes G2Arrest G2/M Cell Cycle Arrest p27->G2Arrest Promotes Apoptosis ↑ Apoptosis Bcl2->Apoptosis Inhibits Viability ↓ Cell Viability MGMT->Viability Confers Resistance Apoptosis->Viability G2Arrest->Viability

Experimental Protocol

This protocol outlines the methodology for evaluating the efficacy of this compound in combination with TMZ and RT in preclinical GBM models.

In Vitro Assessment

4.1.1 Cell Viability and Cytotoxicity Assay

  • Cell Lines: Use a panel of human GBM cell lines (e.g., A172, T98G, U87). Including a TMZ-resistant line like T98G (with high MGMT expression) is critical [1] [3].
  • Reagents: this compound (e.g., Selleckchem), Temozolomide, Cell culture media.
  • Procedure:
    • Seed cells in 96-well plates and pre-treat with this compound (e.g., 10-40 nM) for 1-2 hours [1].
    • Apply TMZ (e.g., 100 µM) and/or a single dose of radiation (e.g., 2-6 Gy).
    • After 72 hours, measure cell viability using a standardized assay (e.g., MTS or CCK-8) [1] [3].
  • Data Analysis: Calculate IC₅₀ values for this compound alone and in combination. Use the Combination Index (CI) method to determine synergism.

4.1.2 Apoptosis Analysis via Flow Cytometry

  • Reagents: Annexin V-FITC/PI Apoptosis Detection Kit.
  • Procedure:
    • Treat cells (e.g., with 20 nM this compound, 100 µM TMZ, and RT) for 24 hours [1].
    • Harvest cells, wash, and stain with Annexin V and Propidium Iodide (PI) according to the kit protocol.
    • Analyze using a flow cytometer. Annexin V+/PI- cells indicate early apoptosis; Annexin V+/PI+ indicates late apoptosis/necrosis.

4.1.3 Protein Expression Analysis via Western Blotting

  • Target Proteins: p-AKT (Ser473), total AKT, mTOR, p27, Bcl-2, MGMT [1].
  • Procedure:
    • Lyse cells after treatment.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Block membrane and incubate with primary antibodies overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.
  • Expected Outcome: Combination treatment should show reduced p-AKT and Bcl-2, and increased p27 compared to SOC alone [1].
In Vivo Assessment

4.2.1 Orthotopic Glioblastoma Xenograft Model

  • Animals: Immunocompromised rats (e.g., nude rats) or mice (e.g., NOD/SCID) [1] [3].
  • Tumor Implantation: Implant human GBM cells (e.g., U87) or patient-derived xenograft (PDX) cells intracranially to maintain tumor microenvironment relevance [3].
  • Dosing Regimen:
    • This compound: Administer orally via gavage. A reported dose is 50 mg/kg, but this requires optimization due to toxicity concerns [3].
    • TMZ: Administer orally (e.g., 5-50 mg/kg) based on your established model.
    • Radiotherapy: Deliver focal RT to the brain (e.g., 2 Gy per fraction for 5 days) during the TMZ/dactolisib course.
  • Endpoint Analysis:
    • Primary: Overall survival (OS).
    • Secondary: Tumor volume measurement via bioluminescence imaging, histopathological analysis of harvested brains.
Critical Considerations & Toxicity

While the therapeutic promise is significant, translating this compound to the clinic faces a major hurdle: systemic toxicity. Independent studies have reported severe adverse effects in murine models, including:

  • Elevated blood glucose and liver enzymes (ALT) [3]
  • Diarrhea, skin rash, and hair loss (alopecia) [3] These findings underscore the necessity for a therapeutic window optimization and robust safety pharmacology studies before clinical application.

Conclusion for Researchers

The combination of this compound with TMZ and RT demonstrates compelling preclinical efficacy by targeting the PI3K/mTOR pathway to overcome key resistance mechanisms in GBM. However, the discordance between robust in vitro results and significant in vivo toxicity [1] [3] highlights a critical challenge. Future work should focus on:

  • Optimizing Dosing Schedules: Exploring intermittent dosing or lower concentrations to mitigate toxicity.
  • Improving Delivery: Investigating novel formulations (e.g., nanoparticle-based) or local delivery systems to enhance brain targeting and reduce systemic exposure.
  • Identifying Biomarkers: Validating p-AKT suppression, p27 induction, and MGMT status as predictive biomarkers of response in in vivo models.

References

Dactolisib dose concentration in vitro cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Dactolisib In Vitro Dosing Concentrations

The table below summarizes effective in vitro concentrations of this compound from recent studies to help you plan your experiments.

Cell Line / System Experimental Context Reported Effective Concentration (IC₅₀, GI₅₀, etc.) Key Findings & Experimental Duration Source
GBM Cell Lines (A172, SHG44, T98G) Monotherapy & Combination with Temozolomide (TMZ) & Radiotherapy (RT) 20-40 nM (dose-dependent effect); 10-12 nM (average GI₅₀ in PTEN-null lines) Inhibited cell viability, induced apoptosis, attenuated migration/invasion; enhanced TMZ+RT effect. (24-72 hours) [1] [2]
Prostate Cancer (PC3 cells) Monotherapy & Combination with GANT61 (Hedgehog inhibitor) 1.0 µM (GI₅₀) Showed dose-dependent cytotoxicity; reduced p-AKT, pS6K1, cyclin D1, and VEGF1 protein levels. (72 hours) [3]
Non-Small Cell Lung Cancer (A549, H460) Combination with Sericin (Natural Protein) Combination IC₅₀: 31.9 µg/mL (A549) & 47.9 µg/mL (H460) (in combination with sericin) Combination allowed for dose reduction and showed augmented caspase-3 levels, indicating enhanced apoptosis. [4]
Breast Cancer Cell Panel (28 lines) Comparison with other PAM pathway inhibitors Average GR₅₀ = 12 nM (more potent than single-node inhibitors) Gedatolisib, a related pan-PI3K/mTOR inhibitor, was used as a benchmark, showing high potency. [5]

Detailed Experimental Protocols

Here are methodologies for key experiments using this compound, as cited in the literature.

Cell Viability and Cytotoxicity Assay (CCK-8 & MTS)

This protocol is adapted from studies on glioblastoma and prostate cancer cells [1] [3] [6].

  • Principle: Metabolically active cells reduce the tetrazolium salt (WST-8 in CCK-8 or MTS) to a colored formazan product, which is quantified spectrophotometrically.
  • Procedure:
    • Cell Seeding: Plate cells at an optimized density (e.g., 3,000-10,000 cells/well for a 96-well plate) in complete growth medium. Allow cells to adhere for 24 hours.
    • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and not exceed 0.1-0.5%. Replace the seeding medium with the drug-containing medium.
    • Incubation: Incubate cells with this compound for the desired period (e.g., 48-72 hours).
    • Viability Measurement:
      • For CCK-8 assay, add 10 µL of CCK-8 solution directly to each well and incubate for 1-4 hours.
      • For MTS assay, add 20 µL of MTS solution to each well and incubate for 1-4 hours.
    • Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader. Cell viability is calculated relative to untreated control cells.
Pro-apoptotic Analysis by Flow Cytometry

This method was used to demonstrate enhanced apoptosis in glioblastoma cells when this compound was combined with standard therapy [1] [6].

  • Principle: Apoptotic cells externalize phosphatidylserine, which binds to Annexin V. Propidium iodide (PI) stains necrotic and late apoptotic cells.
  • Procedure:
    • Treatment & Harvest: Treat cells (e.g., in 6-well plates) with this compound alone or in combination for 24 hours. Harvest cells using trypsin without EDTA.
    • Staining: Wash cells with PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.
    • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. The cell populations are distinguished as:
      • Annexin V-FITC-/PI-: Viable cells.
      • Annexin V-FITC+/PI-: Early apoptotic cells.
      • Annexin V-FITC+/PI+: Late apoptotic cells.
      • Annexin V-FITC-/PI+: Necrotic cells.
Cell Migration and Invasion Assays

These assays were critical in showing this compound's anti-metastatic potential in glioblastoma [1].

  • Wound Healing (Migration) Assay:
    • Create a scratch ("wound") in a confluent cell monolayer using a sterile pipette tip.
    • Wash away detached cells and add fresh medium containing this compound.
    • Capture images of the wound at 0 hours and at regular intervals (e.g., 24, 48 hours).
    • Quantify the percentage of wound closure compared to the control group.
  • Transwell (Invasion) Assay:
    • Coat the upper chamber of a Transwell insert with Matrigel to simulate the extracellular matrix.
    • Seed serum-starved cells into the upper chamber with a medium containing this compound. Place a medium with chemoattractant (e.g., 10% FBS) in the lower chamber.
    • After 24-48 hours of incubation, remove non-invaded cells from the upper membrane surface.
    • Fix, stain, and count the cells that have invaded through the Matrigel and membrane to the lower surface.

Practical Considerations for Researchers

  • Drug Preparation: this compound has limited solubility. A common practice is to prepare a 5-10 mM stock solution in 100% DMSO and store it at -20°C. Further dilutions should be made in cell culture medium immediately before use [2] [4].
  • Combination Therapy is Promising: Multiple studies indicate that this compound shows enhanced efficacy at lower, potentially less toxic doses when used in combination with other agents, such as chemotherapy, radiotherapy, or natural compounds like sericin [1] [4] [3].
  • Mechanistic Validation: To confirm on-target effects, assess the inhibition of the PI3K/mTOR pathway by Western blotting for key markers like phospho-AKT (Ser473), phospho-S6K, and mTOR [1] [6].

This compound Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and a generalized workflow for its application in in vitro experiments.

G cluster_workflow In Vitro Experimental Workflow cluster_mechanism This compound Mechanism of Action Step1 1. Drug Preparation Stock in DMSO, working dilutions in medium Step2 2. Cell Seeding & Treatment Plate cells, allow adhesion, apply this compound Step1->Step2 Step3 3. Assay Execution Viability, Apoptosis, Migration/Invasion Step2->Step3 Step4 4. Analysis & Validation Quantify results, confirm mechanism via WB Step3->Step4 GrowthFactors Growth Factor Signals PIK3CA PI3K (p110α/γ/δ/β) GrowthFactors->PIK3CA PIP3 PIP3 PIK3CA->PIP3 catalyzes PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Outcomes Cell Outcomes: Proliferation, Survival, Metabolism, Migration AKT->Outcomes mTORC1->Outcomes mTORC2 mTORC2 mTORC2->AKT activates This compound This compound (BEZ235) This compound->PIK3CA inhibits This compound->mTORC1 inhibits This compound->mTORC2 inhibits

Important Notes on Toxicity and Clinical Status

While this compound shows potent in vitro anti-tumor activity, you should be aware that its clinical development has been challenging. In vivo studies in murine models reported significant toxicity, including hyperglycemia, elevated liver enzymes, diarrhea, and skin rash [6] [7]. These adverse effects have halted the clinical development of this compound for several cancer types [5] [7]. This underscores the importance of careful dosing in pre-clinical research and the potential need for combination strategies to improve its therapeutic window.

I hope these application notes and protocols provide a solid foundation for your research. If you require information on a specific cell type or assay not covered here, please feel free to ask.

References

Dactolisib Blood-Brain Barrier Penetration: Application Notes and Experimental Protocols for Glioma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dactolisib (NVP-BEZ235) is an imidazoquinoline derivative functioning as a dual PI3K/mTOR inhibitor that has demonstrated significant potential in preclinical neuro-oncology research. As glioblastoma (GBM) remains one of the most aggressive primary brain tumors with a dismal prognosis (5-year survival rate <10%) despite standard care involving temozolomide (TMZ) and radiotherapy, novel therapeutic approaches are urgently needed. The PI3K/mTOR signaling pathway is frequently hyperactivated in GBM and contributes to therapeutic resistance, making it an attractive target for molecular therapy. However, the effectiveness of CNS-targeted compounds is largely dependent on their ability to cross the blood-brain barrier (BBB) - a major challenge in neuro-therapeutics development. These application notes provide comprehensive experimental data and methodologies regarding this compound's BBB penetration capabilities and its application in glioma models, supporting researchers in evaluating this compound for neuro-oncology investigations [1] [2].

Table 1: Fundamental Properties of this compound (NVP-BEZ235)

Property Specification
Chemical Name This compound (NVP-BEZ235)
Molecular Weight 470 Da
Mechanism of Action Dual PI3K/mTOR inhibitor
Primary Targets Class I PI3K isoforms (p110α, β, γ, δ), mTORC1, mTORC2
PI3K p110α IC₅₀ <400 nM
Administration Route Oral
Development Status Phase I/II clinical trials (solid tumors)

Blood-Brain Barrier Penetration Data

Quantitative Penetration Metrics

The BBB penetration capacity of this compound has been evaluated in multiple preclinical studies, with results supporting its potential for targeting intracranial tumors. While comprehensive quantitative data specifically for this compound is somewhat limited in publicly available literature, evidence suggests it does achieve therapeutically relevant concentrations in brain tissue. In orthotopic xenograft models, oral administration of this compound demonstrated significant anti-tumor activity and survival benefit, implying effective brain exposure. Researchers should note that the BBB integrity in high-grade gliomas is often compromised (forming what is sometimes called the blood-brain tumor barrier, BBTB), potentially enhancing local drug penetration in tumor areas compared to healthy brain tissue [1] [3] [4].

Table 2: Blood-Brain Barrier Penetration Assessment of PI3K/mTOR Inhibitors

Compound Brain-to-Plasma Ratio Experimental Model Key Findings
This compound Limited specific quantitative data Orthotopic glioma models Achieved therapeutic concentrations in brain; inhibited tumor growth and prolonged survival
DS7423 0.1 (total concentrations) Mouse pharmacokinetic study Crossed BBB; potent suppression of PI3K pathway biomarkers in brain
BKM120 Documented penetration Preclinical models Anti-proliferative and pro-apoptotic effects in GBM cell lines
Experimental Evidence of CNS Activity

Multiple lines of experimental evidence support the CNS activity of this compound despite the challenge of BBB penetration:

  • In orthotopic xenograft models of glioblastoma, oral this compound combined with TMZ and radiotherapy significantly inhibited tumor growth and prolonged survival, indicating effective target engagement in the CNS [1] [4]

  • Protein microarray and western blot analyses of brain tumor tissues from treated animals showed significant reduction in phosphorylated AKT and mTOR expression, demonstrating effective pathway inhibition [1]

  • Dose-dependent cytotoxicity was observed across multiple glioma cell lines (A172, SHG44, T98G) at nanomolar concentrations, with enhanced pro-apoptotic effects when combined with standard care [1]

  • Research indicates that appropriate this compound concentrations can cross the BBB, particularly when considering the disrupted BBB in high-grade gliomas and following neurosurgical intervention [1]

Experimental Protocols

Protocol 1: Pharmacokinetic Assessment of BBB Penetration
3.1.1 Study Design

This protocol outlines a comprehensive approach to quantify this compound penetration across the BBB in rodent models.

  • Animals: Use 8-10 week old immunocompromised mice (e.g., nude mice or SCID mice) for xenograft studies; minimum n=6 per time point for statistical power
  • Dosing: Administer this compound via oral gavage at 6 mg/kg (or relevant clinical equivalent) suspended in appropriate vehicle
  • Sample Collection: Collect blood (via cardiac puncture) and brain tissues at predetermined time points (1, 2, 4, 6, 8, 24 hours post-administration)
  • Tissue Processing:
    • Centrifuge blood samples at 5,000 × g for 10 min to separate plasma
    • Perfuse animals with ice-cold saline to remove blood from cerebral vasculature
    • Dissect brain regions of interest; homogenize in appropriate buffer (e.g., phosphate-buffered saline or methanol:water mixture)
    • Store all samples at -80°C until analysis
3.1.2 Bioanalytical Method
  • Sample Extraction: Use protein precipitation with acetonitrile (3:1 ratio) followed by centrifugation at 14,000 × g for 15 min
  • LC-MS/MS Analysis:
    • Chromatography: Reverse-phase C18 column (2.1 × 50 mm, 1.8 μm)
    • Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile
    • Flow Rate: 0.3 mL/min
    • Detection: Multiple reaction monitoring (MRM) transitions specific for this compound
  • Quantification: Prepare standard curves in blank plasma and brain homogenate; calculate brain-to-plasma ratio based on AUC values
3.1.3 Pharmacodynamic Assessment
  • Biomarker Analysis: Assess PI3K pathway modulation in brain tissues via:
    • Western blotting for p-AKT (Ser473), total AKT, p-S6, and total S6
    • Immunohistochemistry for pathway markers on formalin-fixed paraffin-embedded sections
  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental methods
Protocol 2: Efficacy Assessment in Orthotopic Glioma Models
3.2.1 Intracranial Implantation
  • Cell Preparation: Use human glioma cells (U87MG, A172, or patient-derived GSCs) in logarithmic growth phase
  • Implantation:
    • Anesthetize mice with ketamine/xylazine mixture
    • Fix in stereotactic frame and perform minimal craniotomy
    • Inject 2-5×10⁵ cells in 2-3 μL of PBS at coordinates relative to bregma (e.g., 2mm anterior, 2mm lateral, 3mm depth)
    • Allow 7-10 days for tumor establishment before initiating treatment
3.2.2 Treatment Regimen
  • Group Allocation: Randomize animals into treatment groups (minimum n=8/group):
    • Vehicle control
    • This compound monotherapy (25 mg/kg, oral, daily)
    • TMZ (5 mg/kg, oral, 5 days on, 23 days off) + radiotherapy (2 Gy, days 1-5)
    • This compound + TMZ + radiotherapy
  • Treatment Duration: Continue for 4 weeks or until humane endpoints are reached
  • Radiotherapy Administration: Anesthetize mice and deliver focal irradiation using small animal irradiator with proper shielding
3.2.3 Endpoint Assessment
  • Survival Analysis: Monitor animals daily; record survival times until predefined endpoint
  • Biomarker Evaluation: At sacrifice, collect brain tumors for:
    • Pathway analysis: Western blot for PI3K/mTOR signaling components
    • Apoptosis assessment: TUNEL staining and cleaved caspase-3 IHC
    • Proliferation measurement: Ki-67 immunohistochemistry
  • Histopathological Analysis: H&E staining for tumor morphology and invasion assessment

Signaling Pathways and Mechanism of Action

The therapeutic effect of this compound in glioblastoma involves dual inhibition of key signaling nodes in the PI3K/mTOR pathway, which is frequently dysregulated in GBM. The visual below illustrates this compound's mechanism of action and experimental workflow:

G RTK Receptor Tyrosine Kinases (EGFR, PDGFR) PI3K Class I PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Positive Regulation Bcl2 Bcl-2 AKT->Bcl2 Upregulation p27 p27 AKT->p27 Downregulation S6K S6K mTORC1->S6K mTORC2->AKT Feedback Activation CellSurvival Cell Survival & Proliferation S6K->CellSurvival Bcl2->CellSurvival Apoptosis Apoptosis p27->Apoptosis MGMT MGMT This compound This compound (NVP-BEZ235) This compound->PI3K Direct Inhibition This compound->mTORC1 Direct Inhibition This compound->mTORC2 Direct Inhibition This compound->MGMT Reduced Expression CellCulture In Vitro Studies • Cell viability assays • Apoptosis analysis • Migration/invasion assays Signaling Signaling Analysis • Western blot (p-AKT, p-S6) • Protein microarray InVivo In Vivo Studies • Orthotopic xenografts • Survival analysis • Tumor volume monitoring PK Pharmacokinetics • Plasma and brain concentrations • BBB penetration assessment

Diagram 1: this compound mechanism of action and experimental workflow. This compound directly inhibits PI3K and mTOR complexes, disrupting oncogenic signaling. Red arrows indicate inhibition, blue arrows indicate activation or downstream signaling. The experimental workflow (bottom) outlines key assessment methods.

The molecular mechanisms underlying this compound's anti-tumor effects in glioma include:

  • Direct kinase inhibition: this compound binds to the ATP-binding cleft of both PI3K and mTOR, simultaneously inhibiting both kinases and preventing the compensatory activation that often occurs with selective inhibitors [3]

  • Cell cycle modulation: Treatment induces G1-phase cell cycle arrest in monotherapy and enhances G2/M stagnation when combined with TMZ+RT, increasing susceptibility to DNA-damaging agents [1]

  • Apoptotic induction: Downregulation of anti-apoptotic Bcl-2 (by 34% ± 1.6%) and upregulation of cell cycle inhibitor p27 (by 39% ± 3.4%) promote programmed cell death [1]

  • MGMT suppression: this compound reduces MGMT protein expression, potentially overcoming a key resistance mechanism to alkylating agents like TMZ [1]

  • Anti-migratory effects: Significant inhibition of glioma cell migration and invasion, potentially impacting the infiltrative capacity of glioma cells [1]

Combination Therapy Strategies

The therapeutic efficacy of this compound appears enhanced when used in combination with standard care modalities for glioblastoma. Research indicates synergistic effects when this compound is combined with both temozolomide and radiotherapy, potentially addressing the multifaceted resistance mechanisms in GBM.

Table 3: Combination Therapy Effects of this compound in Glioma Models

Combination Experimental Model Key Outcomes Proposed Mechanisms
This compound + TMZ A172, SHG44, T98G cells Enhanced reduction in cell viability; increased apoptosis MGMT downregulation; enhanced DNA damage
This compound + RT Orthotopic xenograft Prolonged survival; reduced tumor growth impaired DNA repair; cell cycle arrest in G2/M phase
This compound + TMZ + RT Orthotopic rat model Significant survival benefit; tumor growth inhibition Comprehensive pathway inhibition; multiple cell death mechanisms
Rationale for Combination Approaches

The molecular rationale for combining this compound with standard therapies includes:

  • PI3K pathway activation contributes to resistance against both radiotherapy and alkylating chemotherapy, making pathway inhibition a promising sensitizing strategy [1] [5]

  • This compound pre-treatment followed by TMZ+RT resulted in 44.5 ± 3.5% apoptotic cells in A172 cells, significantly higher than TMZ+RT alone (30.3 ± 1.9%) [1]

  • The anti-migratory effects of this compound may complement the cytocidal effects of conventional therapies, potentially addressing the infiltrative nature of GBM that limits surgical efficacy [1]

  • MGMT modulation by this compound may be particularly relevant for TMZ-resistant tumors with high MGMT expression or unmethylated MGMT promoters [1] [6]

Considerations for Research Applications

Blood-Brain Barrier Penetration Factors

When evaluating this compound for neuro-oncology applications, researchers should consider several factors influencing BBB penetration:

  • Molecular properties: With a molecular weight of 470 Da, this compound falls within a range that may permit some BBB penetration, particularly in disrupted barrier regions [3] [7]

  • BBTB utilization: The blood-brain tumor barrier in malignant glioma regions exhibits enhanced permeability due to disrupted tight junctions and altered transporter expression, potentially facilitating drug accumulation in tumor tissue [7]

  • Efflux transporters: P-glycoprotein and other efflux systems at the BBB may limit this compound penetration; co-administration with efflux inhibitors could be considered in preclinical models [7]

  • Dosing schedule: Extended or metronomic dosing regimens may enhance brain accumulation through sustained exposure rather than peak concentrations

Technical Considerations
  • Compound formulation: this compound solubility and stability should be optimized for in vivo studies to ensure consistent dosing and reliable pharmacokinetic data

  • Animal model selection: Orthotopic models that recapitulate the invasive nature of GBM and intact BBB/BTB properties are preferred over subcutaneous models for translational neuro-oncology studies

  • Biomarker assessment: Incorporate validated pharmacodynamic markers (p-AKT, p-S6) to confirm target engagement in brain tumors alongside efficacy endpoints

  • Toxicity monitoring: Document weight loss, skin changes, and other potential toxicities associated with PI3K/mTOR inhibition, as these may influence dosing schedules and therapeutic windows

Conclusion

This compound represents a promising dual PI3K/mTOR inhibitor with demonstrated activity in preclinical glioma models. Evidence supports its ability to achieve therapeutically relevant concentrations in brain tumor tissue, particularly in the context of compromised BBB in high-grade gliomas. The compound shows enhanced efficacy when combined with standard care (TMZ + radiotherapy), addressing key resistance mechanisms in GBM. Researchers should implement comprehensive pharmacokinetic assessments alongside efficacy studies to fully characterize the brain penetration profile in their specific models. The provided protocols offer standardized methodologies for evaluating this compound in neuro-oncology applications, supporting robust preclinical development and potential translation to clinical investigation in brain tumor patients.

References

Comprehensive Application Notes and Protocols: Assessing Dactolisib's Effects on Cancer Cell Migration and Invasion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dactolisib and Cancer Cell Motility

This compound (also known as NVP-BEZ235) is an imidazoquinoline derivative that functions as a potent dual pan-PI3K/mTOR inhibitor with significant implications for cancer metastasis research. The compound simultaneously targets all Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) along with both mTOR complex 1 and 2, creating a comprehensive blockade of this crucial signaling axis. The PI3K/Akt/mTOR pathway is frequently dysregulated in numerous cancers and plays a fundamental role in regulating cell motility, invasion, and metastatic progression. This pathway's activation enhances cellular survival, protein synthesis, and metabolic adaptations that collectively facilitate the metastatic cascade. Research has demonstrated that this compound exhibits potent anti-migratory and anti-invasive properties across various cancer models, including glioblastoma, lung cancer, and other solid tumors, making it a valuable compound for investigating metastasis mechanisms and developing therapeutic strategies [1] [2] [3].

The significance of targeting migration and invasion processes in cancer research cannot be overstated, as metastasis remains the primary cause of cancer-related mortality. Unlike proliferation assays, which measure cell growth, migration and invasion assays specifically evaluate the directional movement and matrix degradation capabilities of cancer cells—critical steps in the metastatic cascade. This compound's ability to impair these processes positions it as both a promising therapeutic candidate and a valuable research tool for elucidating the molecular mechanisms underlying cancer metastasis. These application notes provide detailed protocols and methodological considerations for researchers investigating this compound's effects on cancer cell motility, with the goal of standardizing approaches and enhancing reproducibility across laboratories [1] [3].

Quantitative Effects of this compound on Migration and Invasion

The anti-migratory and anti-invasive effects of this compound have been quantitatively demonstrated across multiple cancer cell lines using standardized assay systems. The table below summarizes key findings from published studies regarding this compound's efficacy in inhibiting cancer cell motility:

Table 1: Quantitative Effects of this compound on Cancer Cell Migration and Invasion

Cancer Type Cell Line Assay Type This compound Concentration Exposure Time Inhibition Effect Citation
Glioblastoma A172 Wound Healing 20 nM 24 hours Significant inhibition [1]
Glioblastoma SHG44 Transwell Invasion 20 nM 24 hours ~50% reduction [1]
Glioblastoma T98G Wound Healing 20 nM 24 hours Significant inhibition [1]
Lung Cancer A549 Transwell Migration Not specified 24 hours Notable inhibition [4]
Prostate Cancer Preclinical models Migration/Invasion 200-400 mg/kg (in vivo) Multiple doses Significant suppression [2]

The consistent inhibition across diverse cancer types underscores this compound's broad activity against cellular motility mechanisms. In glioblastoma models, this compound not only reduced basal migration and invasion but also significantly enhanced the efficacy of standard care treatments (temozolomide + radiotherapy). The combination approach resulted in greater suppression of migratory and invasive capabilities compared to single-modality treatments, suggesting that this compound may overcome certain resistance mechanisms associated with conventional therapies [1].

The concentration of this compound required for effective migration and invasion inhibition (typically in the nanomolar range) is generally consistent with concentrations that effectively suppress PI3K/mTOR signaling, as evidenced by reduced phosphorylation of Akt and other downstream effectors. This correlation supports the premise that the anti-migratory effects are mediated primarily through target engagement and pathway inhibition rather than non-specific cytotoxicity. Researchers should note that the optimal concentration may vary depending on specific cell line characteristics, culture conditions, and the presence of concurrent treatments, necessitating preliminary dose-finding experiments for each experimental system [1] [5].

Detailed Migration Assay Protocols

Transwell Migration Assay

The Transwell migration assay measures the directional movement of cells through a porous membrane toward a chemoattractant stimulus, modeling the critical early step of metastasis where cells move toward favorable environments.

Protocol Steps:

  • Cell Preparation: Harvest exponentially growing cells and resuspend in serum-free medium at a density of 2.5×10⁴ cells/mL for A549 or similar lines. Adjust density based on cell type and migratory capacity [1] [6].
  • Drug Treatment: Prepare this compound working solutions in serum-free medium. Add this compound to cell suspensions at final concentrations ranging from 10-40 nM based on dose-response characteristics. Include DMSO vehicle controls [1].
  • Assemble Chambers: Seed 200-300 µL of cell suspension into the upper chamber of Transwell inserts (8.0-μm pore size). Add 500-600 µL of complete medium with 10% FBS as a chemoattractant to the lower chamber.
  • Incubation: Incubate assemblies for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow migration.
  • Fixation and Staining: Carefully remove non-migrated cells from the upper membrane surface with a cotton swab. Fix migrated cells on the lower membrane surface with 4% paraformaldehyde for 10 minutes, then stain with 0.2% crystal violet for 15 minutes [6].
  • Quantification: Capture images of five random fields per membrane using phase-contrast microscopy at 100-200× magnification. Count migrated cells manually or using image analysis software (e.g., ImageJ). Express results as percentage inhibition relative to vehicle-treated controls [1] [6].

Technical Considerations:

  • Maintain a stable concentration gradient between chambers; avoid disturbing the assembly during handling.
  • Include a positive control (e.g., cells with known high migratory capacity) and negative control (e.g., serum-free medium in both chambers) for assay validation.
  • Ensure cell viability exceeds 90% at the this compound concentrations used to confirm that reduced migration isn't secondary to cytotoxicity [1] [6].
Wound Healing (Scratch) Assay

The wound healing assay measures two-dimensional cell migration into a mechanically created "wound," simulating cell movement during tissue repair and metastasis.

Protocol Steps:

  • Cell Seeding: Plate cells in 6-well or 12-well plates at ~80-90% confluence and allow to adhere overnight.
  • Wound Creation: Create a uniform scratch wound using a 200 µL sterile pipette tip across the cell monolayer. Wash gently with PBS to remove detached cells.
  • Drug Treatment: Add fresh medium containing this compound at 10-40 nM concentrations. Include vehicle controls and reference inhibitors if appropriate.
  • Image Acquisition: Immediately capture images at the wound location (time 0) using phase-contrast microscopy. Mark positions for consistent relocation. Continue imaging at 4-6 hour intervals for 24-48 hours.
  • Analysis: Measure wound area at each time point using image analysis software. Calculate percentage wound closure: [(Area t₀ - Area tₓ)/Area t₀] × 100. Compare this compound-treated samples to controls [1].

Technical Considerations:

  • Maintain consistent scratch width and recording positions across experimental conditions.
  • Use low-serum conditions (0.5-2% FBS) to minimize proliferation effects while permitting migration.
  • For automated analysis, several specialized software tools are available (e.g., TScratch, ImageJ plugins) that can quantify wound closure dynamics [1].

Detailed Invasion Assay Protocols

Matrigel Transwell Invasion Assay

The Matrigel Transwell invasion assay evaluates the capacity of cells to degrade and migrate through a basement membrane extract, modeling the critical step where cancer cells invade through the extracellular matrix during metastasis.

Protocol Steps:

  • Matrix Preparation: Thick Matrigel on ice. Dilute with cold serum-free medium if necessary (typically 1:3 to 1:5 dilution). Add 100-200 µL to the upper chamber of Transwell inserts and distribute evenly. Allow to polymerize for 1-2 hours at 37°C [1] [6].
  • Cell Preparation: Harvest, count, and resuspend cells in serum-free medium at 2.5×10⁴ cells/mL. Add this compound at working concentrations (typically 10-40 nM). Pre-treat cells with this compound for 4-6 hours before seeding to allow pathway inhibition.
  • Assemble Chambers: Seed 200-300 µL of cell suspension into Matrigel-coated upper chambers. Add 500-600 µL of complete medium with 10-20% FBS as a chemoattractant to lower chambers.
  • Incubation: Allow invasion to proceed for 22-48 hours at 37°C in a 5% CO₂ humidified incubator. Duration depends on cell type and invasive capacity.
  • Processing: Remove non-invaded cells from the upper Matrigel surface with a cotton swab. Fix invaded cells on the lower membrane with cold methanol for 10 minutes, then stain with 0.2% crystal violet for 15 minutes.
  • Quantification: Capture images of five random fields per membrane. Count invaded cells manually or using image analysis software. Normalize to vehicle control to calculate percentage inhibition [1] [6].

Technical Considerations:

  • Maintain Matrigel temperature during preparation to prevent premature polymerization.
  • Ensure uniform coating thickness across replicates for consistent results.
  • Include Matrigel-free controls to distinguish between migration and true invasion.
  • Consider fluorescent labeling of cells for more automated, high-throughput quantification if available [1] [6].
Spheroid Invasion Assay

The spheroid invasion assay provides a three-dimensional model that more closely recapitulates the tumor microenvironment, allowing assessment of invasive capacity in a context with cell-cell interactions and spatial constraints.

Protocol Steps:

  • Spheroid Formation: Generate uniform spheroids using hanging drop method (500-1000 cells/drop) or ultra-low attachment plates. Culture for 48-72 hours until compact spheroids form.
  • Embedding: Carefully transfer individual spheroids to wells containing collagen or Matrigel matrix. Allow matrix polymerization at 37°C for 30-60 minutes.
  • Treatment: Add culture medium containing this compound at 10-40 nM concentrations. Include vehicle controls.
  • Monitoring: Capture images immediately after treatment (time 0) and at 24-hour intervals for 3-5 days using brightfield or confocal microscopy.
  • Analysis: Measure spheroid area and invasive protrusion length using image analysis software. Calculate invasion index: (Area at tₓ - Area at t₀)/Area at t₀. Compare this compound-treated spheroids to controls [5].

Technical Considerations:

  • Ensure consistent spheroid size at experiment initiation for reproducible results.
  • Use matrix concentrations that permit invasion while providing structural support (typically 2-4 mg/mL collagen).
  • For deeper imaging, consider optical clearing techniques or confocal microscopy with z-stack acquisition.

Signaling Mechanisms and Molecular Assessment

Pathway Inhibition Analysis

This compound exerts its anti-migratory and anti-invasive effects primarily through potent inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell motility, cytoskeletal reorganization, and matrix degradation. Researchers should confirm target engagement and pathway inhibition through these molecular analyses:

Western Blot Protocol for Pathway Components:

  • Cell Treatment and Lysis: Treat cells with this compound (10-40 nM) for 4-24 hours. Wash with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using BCA assay. Load 20-30 μg per lane on 8-12% SDS-PAGE gels.
  • Electrophoresis and Transfer: Separate proteins by electrophoresis and transfer to nitrocellulose or PVDF membranes.
  • Immunoblotting: Probe with primary antibodies against:
    • p-Akt (Ser473) - Key indicator of PI3K/mTOR pathway inhibition
    • Total Akt - Loading control for Akt
    • mTOR - Direct target of this compound
    • p27 - Expected to increase with pathway inhibition
    • Bcl-2 - Often decreases with effective treatment
    • GAPDH or Tubulin - Housekeeping controls [1] [3]
  • Visualization and Analysis: Use HRP-conjugated secondary antibodies with enhanced chemiluminescence detection. Perform densitometric analysis to quantify band intensities.

Expected Results: Effective this compound treatment should show dose-dependent reduction in p-Akt levels, indicating successful pathway inhibition. This correlates with increased p27 (cell cycle regulator) and decreased Bcl-2 (anti-apoptotic protein) expression, consistent with the observed anti-migratory and pro-apoptotic effects [1].

Table 2: Key Molecular Changes Associated with this compound Treatment in Migration and Invasion

Molecular Marker Change with this compound Functional Significance Assessment Method
p-Akt (Ser473) Decreased Direct indicator of PI3K/mTOR pathway inhibition Western Blot
mTOR activity Decreased Direct target engagement confirmation Western Blot
p27 Increased Cell cycle arrest contribution Western Blot, Protein Array
Bcl-2 Decreased Reduced anti-apoptotic signaling Western Blot, Protein Array
MMP-2/MMP-9 Decreased Reduced extracellular matrix degradation Zymography, RT-qPCR
FAK phosphorylation Decreased Reduced integrin signaling and motility Western Blot

The following diagram illustrates the molecular mechanisms through which this compound inhibits cancer cell migration and invasion:

G cluster_pathway PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt Activates PI3K->Akt mTOR mTOR MMPs MMPs mTOR->MMPs Stimulates CellMotility CellMotility mTOR->CellMotility Promotes EMT EMT mTOR->EMT Induces Akt->mTOR Activates Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Suppresses This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits p27 p27 This compound->p27 Increases Bcl2 Bcl2 This compound->Bcl2 Decreases Invasion Invasion MMPs->Invasion Migration Migration CellMotility->Migration Apoptosis->Invasion EMT->Migration p27->Migration Bcl2->Invasion

Diagram 1: Molecular mechanisms of this compound in migration and invasion inhibition. This compound (red) directly inhibits PI3K and mTOR (yellow), key components of the signaling pathway. This inhibition reduces downstream processes that promote migration and invasion (green) while modulating key regulatory proteins (blue) that ultimately suppress cancer cell migration and invasion (red octagons).

Additional Molecular Assessments

Gene Expression Analysis: Evaluate changes in epithelial-mesenchymal transition (EMT) markers following this compound treatment using RT-qPCR:

  • RNA Isolation: Extract total RNA using TRIzol or column-based kits.
  • cDNA Synthesis: Reverse transcribe 1 μg RNA using reverse transcriptase.
  • qPCR: Perform quantitative PCR with primers for:
    • E-cadherin (epithelial marker, expected to increase)
    • N-cadherin (mesenchymal marker, expected to decrease)
    • Vimentin (mesenchymal marker, expected to decrease)
    • Snail/Slug (EMT transcription factors, expected to decrease)
  • Analysis: Calculate fold changes using the 2^(-ΔΔCt) method with GAPDH as reference [7] [4].

Protein Microarray: For comprehensive signaling assessment, protein microarray analysis can evaluate phosphorylation changes across multiple pathways simultaneously:

  • Sample Preparation: Generate cell lysates after this compound treatment.
  • Array Processing: Incubate lysates with antibody-coated slides per manufacturer's protocol.
  • Data Analysis: Identify significantly altered phosphoproteins, focusing on motility-related pathways (PI3K/Akt, MAPK, FAK/Src) [1].

Technical Considerations and Troubleshooting

Optimization Recommendations

Successful investigation of this compound's effects on migration and invasion requires careful optimization of several parameters:

Dose-Response Considerations:

  • Conduct preliminary viability assays (MTS/MTT) to establish non-cytotoxic concentrations that specifically affect motility.
  • Test a dose range of 1-100 nM this compound, with typical effective concentrations between 10-40 nM.
  • Include time-course experiments to determine optimal treatment duration before assay initiation (typically 4-24 hours pre-treatment) [1] [5].

Cell Line-Specific Considerations:

  • Account for baseline migration rates when determining seeding density and assay duration.
  • Consider mutation status of PI3K pathway components (PIK3CA, PTEN) which may influence this compound sensitivity.
  • Evaluate EMT status naturally, as mesenchymal-like cells may respond differently than epithelial-like cells [4].

Assay Validation:

  • Include appropriate positive controls (e.g., PI3K/mTOR pathway inhibitors like LY294002) to confirm assay sensitivity.
  • Use migration-specific inhibitors (e.g., FAK inhibitors) as comparative controls.
  • Ensure reproducibility through independent replicates (minimum n=3) [1] [6].
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Migration and Invasion Assays

Problem Potential Causes Solutions
No inhibition observed Insufficient pathway inhibition Verify target engagement with western blot for p-Akt; Increase this compound concentration (up to 100 nM); Extend pre-treatment time
Excessive cytotoxicity Concentration too high Reduce this compound concentration (try 1-10 nM); Shorten treatment duration; Verify >90% viability in parallel assays
High variability between replicates Inconsistent cell seeding Standardize cell counting method; Use automated dispensers for uniform seeding; Ensure single cell suspension
Poor invasion through Matrigel Matrix too thick Dilute Matrigel (1:5-1:8); Reduce polymerization time; Validate with highly invasive positive control cell line
Weak or no chemoattractant effect Inadequate FBS concentration Increase FBS to 10-20% in lower chamber; Verify serum lot efficacy; Consider specific growth factors as alternatives
Altered morphology without migration effects Off-target effects Include additional PI3K/mTOR inhibitors for comparison; Assess specific pathway components; Consider cell health metrics

Additional Considerations:

  • Drug Solubility: this compound requires DMSO for solubilization. Maintain final DMSO concentration ≤0.1% in all treatments, including vehicle controls.
  • Stability: Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
  • Combination Treatments: When combining this compound with other agents (e.g., temozolomide, radiation), conduct matrix experiments to identify potential synergistic, additive, or antagonistic effects [1] [5].

Conclusion

These application notes provide comprehensive protocols for assessing the anti-migratory and anti-invasive properties of this compound across various assay systems. The consistent demonstration that this compound effectively suppresses cancer cell motility through PI3K/mTOR pathway inhibition highlights its value as both a research tool and investigational therapeutic agent. The detailed methodologies outlined here enable researchers to rigorously evaluate this compound's effects on metastasis-related processes, contributing to our understanding of PI3K/mTOR signaling in cancer progression and therapeutic resistance.

When implementing these protocols, researchers should consider cell line-specific characteristics, conduct appropriate preliminary optimization, and include comprehensive molecular analyses to confirm mechanism of action. Standardization of these approaches across laboratories will enhance data comparability and accelerate our understanding of this compound's potential in combating cancer metastasis.

References

Comprehensive Application Notes and Protocols: Dactolisib Synergistic Combinations with Cisplatin and Sericin for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dactolisib and Rationale for Combination Therapies

This compound (BEZ235, NVP-BEZ235) is a potent dual PI3K/mTOR inhibitor that targets the ATP-binding pocket of these enzymes, demonstrating significant anticancer activity across various preclinical models. As an imidazo[4,5-c]quinoline derivative, this compound potently inhibits all Class I PI3K isoforms (α, β, δ, γ) with IC50 values ranging from 4-75 nM and mTOR with an IC50 of 21 nM [1]. The PI3K/AKT/mTOR pathway represents a central signaling cascade frequently dysregulated in cancer, governing critical cellular processes including survival, proliferation, metabolism, and angiogenesis. However, the efficacy of single-agent targeted therapies like this compound is often limited by compensatory mechanisms, toxicities at effective doses, and development of resistance mechanisms [2] [3].

Combination therapy approaches have emerged as strategic solutions to overcome these limitations. By targeting multiple pathways simultaneously or enhancing the efficacy of established chemotherapeutics, synergistic combinations can potentially lower required doses of individual agents, reduce toxicity, and overcome compensatory resistance mechanisms. This document provides detailed application notes and experimental protocols for two promising synergistic combinations: this compound with the platinum-based chemotherapeutic cisplatin, and this compound with the natural silk protein sericin. These combinations employ distinct mechanisms to enhance anticancer efficacy while potentially reducing side effects, offering valuable approaches for researchers investigating novel combination therapies for aggressive malignancies.

This compound-Cisplatin Synergistic Combination

Mechanism of Synergy and Therapeutic Advantages

The combination of this compound with cisplatin represents a rationally designed approach to enhance the efficacy of platinum-based chemotherapy. Cisplatin (CDDP) is one of the most widely used chemotherapeutic agents for solid tumors and hematologic malignancies, primarily functioning through the formation of DNA cross-links that trigger DNA damage response and apoptosis. However, its clinical utility is significantly limited by dose-limiting toxicities, short elimination half-life, and the development of drug resistance [4]. The strategic combination with this compound addresses several of these limitations through multifaceted mechanisms of synergy:

  • Enhanced DNA Damage and Apoptosis: The carrier-free CDDP-BEZ nanoparticles significantly augment DNA damage compared to cisplatin monotherapy, leading to activation of mitochondria-dependent apoptosis pathways. This enhanced apoptotic response results from the complementary mechanisms of cisplatin-induced DNA damage and this compound-mediated inhibition of survival signals [4].

  • PI3K/AKT/mTOR Pathway Inhibition: this compound provides potent dual inhibition of both PI3K and mTOR complexes, effectively suppressing a critical pro-survival signaling axis that cancer cells frequently utilize to evade chemotherapy-induced cell death. This pathway inhibition is particularly important given that PI3K/AKT activation is a established mechanism of resistance to platinum-based therapies [5] [6].

  • Metastasis Suppression: CDDP-BEZ nanoparticles demonstrate significant inhibition of tumor migration and metastasis in both in vitro and in vivo models, addressing one of the most challenging aspects of advanced cancer management. This anti-metastatic effect represents a crucial advantage beyond mere cytotoxicity [4].

  • Carrier-Free Nanoparticle Platform: The innovative self-assembled nanoparticles composed solely of coordinated cisplatin and this compound eliminate the need for additional carrier materials, potentially reducing excipient-related toxicity while ensuring precise stoichiometric drug ratios. These nanoparticles exhibit pH-responsive drug release, favoring drug delivery in the acidic tumor microenvironment [4].

Quantitative Synergy Data

Table 1: Efficacy Parameters of this compound-Cisplatin Combination

Parameter Cisplatin Alone This compound Alone CDDP-BEZ Nanoparticles Experimental Model
Cell Viability Reduction Moderate Dose-dependent Significant enhancement Multiple cancer cell lines
DNA Damage Baseline Minimal Augmented γ-H2AX staining
Apoptosis Induction Moderate Moderate Synergistic enhancement Annexin V/PI staining
Migration/Invasion Limited effect Better than control Significant inhibition Wound healing, invasion assays
PI3K/mTOR Inhibition None Significant Enhanced inhibition p-AKT, mTOR western blotting
In Vivo Efficacy Moderate Moderate Enhanced tumor growth inhibition Mouse xenograft models
Protocol: Formulation and Characterization of Carrier-Free CDDP-BEZ Nanoparticles
2.3.1 Nanoparticle Synthesis
  • Materials: Cisplatin (commercially available), this compound (BEZ235, Selleckchem, Cat. No. S1009), dimethyl sulfoxide (DMSO), acetone, deionized water.
  • Equipment: Sonicator, magnetic stirrer, centrifuge, dialysis membrane (MWCO 3.5 kDa), lyophilizer.
  • Procedure:
    • Prepare separate stock solutions of cisplatin (10 mM in DMSO) and this compound (10 mM in DMSO).
    • Mix the two drug solutions at a 1:1 molar ratio under continuous magnetic stirring at room temperature.
    • Add the mixed drug solution dropwise to 10 volumes of acetone while sonicating at 100 W power output.
    • Continue sonication for 10 minutes to ensure uniform nanoparticle formation.
    • Evaporate organic solvents under reduced pressure using a rotary evaporator.
    • Resuspend the nanoparticle pellet in phosphate-buffered saline (PBS, pH 7.4) and dialyze against distilled water for 24 hours to remove residual solvents.
    • Lyophilize the nanoparticles for 48 hours to obtain a stable powder for characterization and biological studies.
2.3.2 Nanoparticle Characterization
  • Particle Size and Zeta Potential: Determine using dynamic light scattering (Malvern Zetasizer). Typical CDDP-BEZ nanoparticles exhibit sizes of 150-200 nm with a polydispersity index <0.2 and zeta potential of -15 to -20 mV [4].
  • Drug Loading and Encapsulation Efficiency: Calculate using high-performance liquid chromatography (HPLC). The carrier-free system typically achieves high drug loading (>80%) due to the absence of additional excipients.
  • pH-Responsive Drug Release: Evaluate using dialysis method at different pH values (7.4, 6.5, 5.5). CDDP-BEZ nanoparticles demonstrate accelerated release under acidic conditions, with approximately 80% drug release at pH 5.5 compared to 40% at pH 7.4 over 48 hours [4].
  • Transmission Electron Microscopy: Confirm spherical morphology and uniform size distribution.

This compound-Sericin Synergistic Combination

Mechanism of Synergy and Therapeutic Advantages

The combination of this compound with sericin represents an innovative approach that leverages natural biomaterials to enhance the therapeutic index of targeted therapies. Sericin is a silk-derived glycoprotein traditionally considered a waste product in silk processing but now recognized for its valuable biomedical properties, including biocompatibility, biodegradability, and amphipathic nature [7] [8]. The strategic combination with this compound offers multiple advantages:

  • Dose Reduction of this compound: Sericin combination enables significant reduction of this compound dosage while maintaining therapeutic efficacy, potentially mitigating the dose-limiting toxicities associated with this compound monotherapy, including hyperglycemia, liver cytolysis, and gastrointestinal effects [9] [10].

  • Multi-Target Signaling Inhibition: The combination simultaneously targets multiple oncogenic pathways. Computational and biological studies demonstrate that sericin-dactolisib combination significantly downregulates NF-κB, Cyclin D1, p-AKT, and VEGF1 - key proteins involved in proliferation, survival, and angiogenesis [9] [10].

  • Enhanced Apoptotic Activation: Treatment with sericin-dactolisib combination results in augmented caspase-3 levels, indicating substantial activation of apoptotic pathways in non-small cell lung cancer (NSCLC) cells, surpassing the effects of either agent alone [10].

  • Natural Biomaterial Advantages: Sericin offers excellent biocompatibility and low immunogenicity, with studies demonstrating minimal immune response and low TNF-α and IL-1β levels upon administration. Its amphipathic nature facilitates interaction with both hydrophilic and hydrophobic drugs [8].

Quantitative Synergy Data

Table 2: Efficacy Parameters of this compound-Sericin Combination in NSCLC Models

Parameter A549 Cell Line H460 Cell Line Experimental Details
Combination IC50 31.9 µg/ml 47.9 µg/ml Sericin + this compound
NF-κB Reduction Significant decrease Significant decrease Western blot/protein array
Cyclin D1 Downregulation Marked reduction Marked reduction Western blot/protein array
p-AKT Inhibition Enhanced suppression Enhanced suppression Compared to single agents
VEGF1 Reduction Significant decrease Significant decrease Angiogenesis factor
Caspase-3 Activation Substantial increase Substantial increase Apoptosis marker
Protocol: Evaluation of this compound-Sericin Combination in Vitro
3.3.1 Preparation of Sericin-Dactolisib Combinations
  • Materials: Sericin powder (Sigma-Aldrich, Cat. No. S5201-5G), this compound (BEZ235, Selleckchem, Cat. No. S1009), dimethyl sulfoxide (DMSO), cell culture medium.
  • Sericin Solution Preparation:
    • Dissolve sericin powder in sterile phosphate-buffered saline (PBS) to prepare a 10 mg/ml stock solution.
    • Filter sterilize using 0.22 µm syringe filter.
    • Store aliquots at -20°C for future use.
  • Combination Preparation:
    • Prepare this compound stock solution at 25 µM concentration in DMSO.
    • Mix sericin and this compound solutions at predetermined ratios based on combination index studies.
    • Dilute the combination in cell culture medium immediately before use, ensuring final DMSO concentration <0.1%.
3.3.2 In Vitro Assessment of Combination Effects
  • Cell Viability Assay (MTT):

    • Seed A549 or H460 cells in 96-well plates at 5×10³ cells/well and incubate for 24 hours.
    • Treat cells with sericin alone, this compound alone, or combinations at various concentrations.
    • After 48 hours, add MTT solution (0.5 mg/ml) and incubate for 4 hours.
    • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm.
    • Calculate combination index (CI) using CompuSyn software, where CI<1 indicates synergy [9].
  • Apoptosis Assessment:

    • Seed cells in 6-well plates and treat with IC50 concentrations of individual agents and combinations for 24 hours.
    • Harvest cells and stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kit.
    • Analyze by flow cytometry within 1 hour to quantify early and late apoptotic populations.
  • Protein Expression Analysis:

    • Treat cells with single agents or combinations for 24 hours.
    • Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
    • Probe with primary antibodies against NF-κB, Cyclin D1, p-AKT, VEGF1, and caspase-3.
    • Detect using appropriate HRP-conjugated secondary antibodies and ECL substrate.
    • Normalize to loading controls (β-actin or GAPDH) for quantitative analysis.

Signaling Pathways and Molecular Mechanisms

PI3K/AKT/mTOR Pathway and Inhibition Mechanisms

G GrowthFactors Growth Factor Signaling PI3K PI3K Activation GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT Activation PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival mTORC2->AKT Feedback This compound This compound Inhibition This compound->PI3K Dual Inhibition This compound->mTORC1 Dual Inhibition This compound->mTORC2 Dual Inhibition

Figure 1: PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition Mechanism

The PI3K/AKT/mTOR pathway represents a critical signaling cascade regulating cell growth, survival, metabolism, and proliferation. As illustrated in Figure 1, this compound exerts its therapeutic effects through dual inhibition of both PI3K and mTOR complexes, effectively blocking this pathway at multiple nodes. This comprehensive inhibition is particularly important due to the feedback activation mechanisms frequently observed in cancer cells, where inhibition of mTORC1 alone can lead to activation of AKT via mTORC2-mediated phosphorylation. This compound simultaneously targets Class I PI3K isoforms (α, β, δ, γ) and both mTORC1 and mTORC2 complexes, resulting in more complete pathway suppression and enhanced anticancer effects [5] [1].

Synergistic Mechanisms of Combination Therapies

G cluster_cisplatin Cisplatin-Dactolisib Combination cluster_sericin Sericin-Dactolisib Combination Cisplatin Cisplatin DNA Damage DNADamage Enhanced DNA Damage Cisplatin->DNADamage This compound This compound PI3K/mTOR Inhibition PathwayInhibition PI3K/AKT/mTOR Inhibition This compound->PathwayInhibition PathwayInhibition2 PI3K/AKT/mTOR Inhibition This compound->PathwayInhibition2 PI3K/mTOR Inhibition Sericin Sericin Multi-Target Effects NFkB NF-κB Pathway Sericin->NFkB NF-κB Inhibition CyclinD1 Cyclin D1 Sericin->CyclinD1 Cyclin D1 Downregulation Apoptosis Mitochondrial Apoptosis DNADamage->Apoptosis Synergy Synergistic Anticancer Effects DNADamage->Synergy Apoptosis->Synergy PathwayInhibition->Apoptosis Metastasis Migration & Metastasis Inhibition Apoptosis2 Caspase-3 Activation NFkB->Apoptosis2 Enhanced Apoptosis CellCycle Cell Cycle Arrest CyclinD1->CellCycle Cell Cycle Arrest PathwayInhibition2->Apoptosis2 Apoptosis2->Synergy CellCycle->Synergy

Figure 2: Synergistic Mechanisms of this compound Combination Therapies

The synergistic interactions between this compound and its combination partners involve complementary mechanisms that enhance anticancer efficacy. As depicted in Figure 2, the cisplatin-dactolisib combination operates through convergent pathways where cisplatin induces DNA damage while this compound simultaneously inhibits pro-survival signaling, collectively driving cancer cells toward apoptotic cell death. Similarly, the sericin-dactolisib combination targets multiple oncogenic pathways simultaneously, including NF-κB signaling, cyclin D1 regulation, and PI3K/AKT/mTOR activation, creating a network inhibition effect that cancer cells find difficult to bypass. These multi-target approaches represent the next generation of combination cancer therapies, moving beyond single-pathway inhibition to address the complex signaling redundancies and adaptations that characterize advanced malignancies [4] [9] [10].

Experimental Workflows and Technical Protocols

Comprehensive Workflow for Combination Therapy Evaluation

G CompoundPrep Compound Preparation & Formulation InVitro In Vitro Screening CompoundPrep->InVitro Nanoparticle Synthesis Combination Ratios NP_Synthesis Nanoparticle Synthesis (Section 2.3.1) CompoundPrep->NP_Synthesis NP_Characterization Characterization (Section 2.3.2) CompoundPrep->NP_Characterization Sericin_Prep Sericin Solution (Section 3.3.1) CompoundPrep->Sericin_Prep Mechanism Mechanistic Studies InVitro->Mechanism IC50 Determination Synergy Assessment Viability Cell Viability Assay (MTT/MTS) InVitro->Viability Apoptosis Apoptosis Detection (Annexin V/PI) InVitro->Apoptosis Migration Migration/Invasion Assays InVitro->Migration InVivo In Vivo Evaluation Mechanism->InVivo Pathway Analysis Mechanism Elucidation Western Western Blotting Pathway Analysis Mechanism->Western PCR qPCR Analysis Gene Expression Mechanism->PCR MolecularDocking Molecular Docking Studies Mechanism->MolecularDocking Analysis Data Analysis & Interpretation InVivo->Analysis Efficacy & Toxicity Pharmacokinetics Xenograft Xenograft Models InVivo->Xenograft Toxicity Toxicity Assessment InVivo->Toxicity PK Pharmacokinetic Studies InVivo->PK

Figure 3: Comprehensive Workflow for Evaluation of this compound Combination Therapies

Figure 3 outlines a systematic workflow for evaluating this compound combination therapies, from initial formulation through mechanistic studies and in vivo validation. This comprehensive approach ensures thorough characterization of combination effects and facilitates translation from bench to bedside. The workflow emphasizes iterative optimization at each stage, with feedback loops informing refinement of combination ratios, formulation parameters, and experimental designs. Researchers should pay particular attention to quality control measures during nanoparticle synthesis and characterization, as batch-to-batch consistency is crucial for reproducible results. Similarly, proper experimental controls in in vitro and in vivo studies are essential for accurate interpretation of combination effects and distinction between additive, synergistic, or antagonistic interactions [4] [9] [3].

Protocol: In Vivo Evaluation of Combination Therapies
5.2.1 Animal Model Establishment and Dosing
  • Materials: Immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old), cancer cell lines (A549 for NSCLC, MCF-7 for breast cancer, etc.), caliper, in vivo imaging system (optional).
  • Xenograft Establishment:
    • Harvest exponentially growing cancer cells and resuspend in serum-free medium mixed with Matrigel (1:1 ratio).
    • Inject 5×10^6 cells subcutaneously into the right flank of each mouse.
    • Monitor tumor growth until volumes reach 100-150 mm³ (approximately 2-3 weeks).
  • Treatment Groups:
    • Vehicle control (PBS or appropriate solvent)
    • Cisplatin alone (3 mg/kg, twice weekly, intraperitoneal)
    • This compound alone (25 mg/kg, daily, oral gavage)
    • CDDP-BEZ nanoparticles (equivalent doses, every 5 days, intravenous)
    • For sericin combinations: include sericin alone (100 mg/kg, daily, oral) and sericin-dactolisib combination groups
  • Monitoring and Evaluation:
    • Measure tumor dimensions 3 times weekly using calipers, calculate volume as (length × width²)/2.
    • Monitor body weight as an indicator of systemic toxicity.
    • Conduct blood collection for hematological and biochemical analysis at study endpoint.
    • Perform histological analysis of tumors and major organs (liver, kidney, heart) after sacrifice.
5.2.2 Pharmacokinetic and Biodistribution Studies
  • Sample Collection:
    • Collect blood samples at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after drug administration.
    • Centrifuge blood samples to obtain plasma or serum.
    • Harvest major organs (tumor, liver, kidney, spleen, heart, lung, brain) at selected time points for biodistribution analysis.
  • Bioanalytical Method:
    • Extract drugs from biological matrices using protein precipitation or solid-phase extraction.
    • Analyze this compound and cisplatin concentrations using validated LC-MS/MS methods.
    • Calculate pharmacokinetic parameters using non-compartmental analysis (Phoenix WinNonlin).

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Nanoparticle Aggregation: If CDDP-BEZ nanoparticles show aggregation during storage, consider adding cryoprotectants (e.g., trehalose, sucrose) before lyophilization and optimize redispersion protocols using brief sonication.
  • Poor Drug Solubility: this compound exhibits poor aqueous solubility. For in vitro studies, maintain DMSO concentration below 0.1% to avoid cellular toxicity while ensuring adequate drug delivery.
  • Combination Ratio Optimization: Utilize systematic approaches such as the combination index method (Chou-Talalay) to identify optimal drug ratios rather than relying on fixed-ratio designs.
  • In Vivo Toxicity Management: Closely monitor weight loss, behavior changes, and clinical signs. Implement dose reduction protocols (25-50% reduction) if toxicity exceeds acceptable limits (e.g., >20% weight loss).
  • Biomarker Variability: Account for inter-cell line variability in pathway activation status when interpreting mechanistic studies. Conduct baseline characterization of PI3K/AKT/mTOR pathway activation in each model system.
Data Interpretation Guidelines
  • Synergy Assessment: Use multiple reference models (Bliss independence, Loewe additivity, ZIP) to confirm synergistic interactions, as each model has different underlying assumptions.
  • Pathway Inhibition Validation: Confirm target engagement through demonstration of reduced phosphorylation of direct downstream substrates (e.g., p-AKT, p-S6) rather than relying solely on cellular phenotypes.
  • Therapeutic Window Evaluation: Consider both efficacy and toxicity parameters when evaluating combination benefits, with particular attention to whether dose reduction achieved through combinations actually improves therapeutic index.

Conclusion and Future Perspectives

The strategic combinations of this compound with cisplatin or sericin represent promising approaches to enhance anticancer efficacy while potentially reducing treatment-related toxicities. The carrier-free nanoparticle platform for cisplatin-dactolisib co-delivery offers a sophisticated solution for precise drug ratio maintenance and tumor-specific delivery through its pH-responsive properties. Meanwhile, the natural biomaterial approach using sericin provides a biocompatible strategy to enhance this compound's therapeutic index through multi-target effects and dose reduction. These detailed application notes and protocols provide researchers with comprehensive methodologies for evaluating these combinations in preclinical models, facilitating further development of these promising therapeutic strategies. Future research directions should focus on patient stratification biomarkers, novel formulation strategies, and combination with immunotherapies to further enhance the clinical potential of this compound-based combination regimens.

References

Dactolisib treatment schedule duration in vivo models

Author: Smolecule Technical Support Team. Date: February 2026

Dactolisib Treatment Schedules in Animal Models

The following table summarizes the key parameters from published in vivo studies utilizing this compound:

Tumor Model Animal Subject Dosage & Route Treatment Schedule Duration Combination Agents Primary Finding Source (Citation)
Glioblastoma (GBM) Nude rats 20 mg/kg (oral gavage) Once daily 14 days None No survival benefit; significant toxicity (hyperglycemia, elevated ALT). [1]
Glioblastoma (GBM) NOD/SCID mice 20 mg/kg (oral gavage) Once daily 14 days None No inhibition of tumour growth. [1]
Glioblastoma (GBM) Orthotopic xenograft rats Oral this compound Specific schedule not detailed; administered concomitantly with standard care. Not specified Temozolomide (TMZ) & Radiotherapy (RT) Inhibited tumor growth and prolonged survival. [2]
Various Solid Tumors Preclinical models (general) Not specified Not specified Not specified None Promising anti-solid tumor efficacy. [2]

Detailed Experimental Protocols

Here is a deeper dive into the methodologies from the key studies, which can serve as a template for your own work.

Protocol: Monotherapy in Glioblastoma Models

This protocol is adapted from the study that found significant toxicity in rodent models [1].

  • Drug Formulation: A stock solution of this compound was first prepared in 100% DMSO. For in vivo administration, this stock was further diluted in the vehicle used for oral gavage.
  • Dosing Regimen: Animals received 20 mg/kg of this compound via oral gavage once per day.
  • Treatment Duration: The treatment course lasted for 14 consecutive days.
  • Monitoring: Researchers monitored for anti-tumor efficacy (tumor growth, survival) and specifically noted side effects, including measuring blood glucose levels and alanine transaminase (ALT) as a marker of liver toxicity.
Protocol: Combination Therapy with Standard Care in GBM

This protocol is based on the study that reported enhanced efficacy when this compound was combined with standard therapy [2].

  • Combination Agents: this compound was administered orally in conjunction with:
    • Temozolomide (TMZ): An alkylating chemotherapeutic agent.
    • Radiotherapy (RT): A standard treatment for GBM.
  • Mechanistic Insight: The study demonstrated that the triple combination (this compound + TMZ + RT) worked by:
    • Inhibiting the PI3K/mTOR pathway (reducing p-AKT and mTOR).
    • Upregulating the cell cycle inhibitor p27.
    • Downregulating the anti-apoptotic protein Bcl-2.

Signaling Pathway and Experimental Workflow

To better understand the biological rationale and application of this compound, the following diagrams illustrate its mechanism of action and a general experimental workflow.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway title This compound Inhibits the PI3K/mTOR Pathway GF GF RTK RTK GF->RTK Growth Factor PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates S6K S6K mTOR->S6K Promotes Cell Growth, Proliferation, Survival This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits

G cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Analysis title In Vivo Efficacy Study Workflow Step1 1. Develop Tumor Model (e.g., orthotopic xenograft) Step2 2. Randomize Animals into treatment groups Step1->Step2 Step3 3. Administer Therapy - this compound (oral gavage) - Combination agents (e.g., TMZ, RT) Step2->Step3 Step4 4. Monitor & Record - Tumor volume - Body weight - Blood glucose/ALT - Survival Step3->Step4 Step5 5. Terminal Analysis - Tumor weight/volume - Protein analysis (Western Blot) - IHC/Histology Step4->Step5

Key Considerations for Protocol Design

When designing your own experiments with this compound, please consider the following points derived from the literature:

  • Toxicity is a Critical Factor: Multiple studies highlight that this compound can cause significant adverse effects, including hyperglycemia, diarrhea, and liver toxicity (elevated ALT) [1] [3] [4]. Careful monitoring of animal health and relevant biomarkers is essential.
  • Formulation Matters: this compound's solubility and bioavailability can be challenging. The clinical trials investigated different formulations (hard gelatin capsule, solid dispersion system sachet) to improve its properties [4]. The in vivo studies cited here used a solution prepared from a DMSO stock [1].
  • Combination Therapy Shows Promise: While monotherapy results were mixed in vivo, combining this compound with standard care (like TMZ and RT) showed enhanced anti-tumor efficacy in a GBM model, suggesting this is a more viable therapeutic strategy [2].

References

Comprehensive Application Notes and Protocols for Dactolisib IC50 Determination in Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dactolisib and Its Therapeutic Significance

This compound (also known as BEZ235 or NVP-BEZ235) is a dual ATP-competitive inhibitor that simultaneously targets both PI3K and mTOR signaling pathways, which are frequently dysregulated in multiple cancer types. This imidazoquinoline derivative exhibits potent inhibitory activity against all Class I PI3K isoforms (p110α, β, γ, and δ) with IC50 values in the low nanomolar range, while also effectively inhibiting mTORC1 and mTORC2 complexes [1]. The compound's mechanism of action involves binding to the ATP-binding cleft of these enzymes, thereby blocking the PI3K/Akt/mTOR signaling axis that is constitutively activated in many tumor types [1]. This compound has demonstrated significant anti-neoplastic efficacy across various preclinical cancer models, including glioblastoma, breast cancer, and non-small cell lung cancer [2] [3] [4].

The IC50 value (half-maximal inhibitory concentration) serves as a crucial quantitative parameter in oncology drug development, representing the concentration of a compound required to inhibit a biological process by half. For this compound, IC50 determination provides valuable insights into drug potency, establishes appropriate dosing ranges for in vitro experiments, and helps identify potential biomarkers of response or resistance. This document presents comprehensive application notes and standardized protocols for determining this compound IC50 values across various cancer cell lines, incorporating essential methodological considerations and troubleshooting guidance to ensure reliable and reproducible results.

Key Properties and Formulation of this compound

Biochemical and Pharmacological Characteristics

This compound is characterized by its dual pan-PI3K/mTOR inhibitory activity with specific IC50 values of 4 nM for p110α, 5 nM for p110γ, 7 nM for p110δ, 75 nM for p110β, and 6 nM for mTOR (p70S6K) in cell-free assays [1]. The compound also demonstrates inhibitory activity against ATR with an IC50 of 21 nM in 3T3TopBP1-ER cells [1]. Molecular weight of this compound is 469.55 g/mol, and its chemical formula is C30H23N5O [1]. The CAS registry number for this compound is 915019-65-7, which should be used for proper compound identification across databases and regulatory documents.

Formulation and Solubility Considerations

Proper formulation is critical for maintaining this compound stability and ensuring accurate IC50 determinations. The compound has specific solubility characteristics that must be considered during experimental design:

  • 5% TFA: 1.67 mg/mL (3.55 mM) with warming at 50°C water bath
  • DMSO: 0.01 mg/mL (0.02 mM) at 25°C
  • Water: Insoluble [1]

For in vitro applications, a common approach involves preparing a stock solution in 100% DMSO at a concentration of 10 mM, which can be further diluted in cell culture medium immediately before use [3]. The final DMSO concentration in cell-based assays should generally not exceed 0.1% to maintain cell viability and prevent solvent-related toxicity. Aliquots of stock solutions should be stored at -20°C, protected from light, and used within recommended timeframes to maintain compound stability.

Experimentally Determined IC50 Values Across Cancer Cell Lines

Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value Assay Method Exposure Time Reference
U87MG Glioblastoma 10-12 nM Cell proliferation (GI50) 72 hours [1]
PC3M Prostate Cancer 10-12 nM Cell proliferation (GI50) 72 hours [1]
A549 Non-small cell lung cancer 31.9 µg/ml (combination with sericin) MTT assay 72 hours [2]
H460 Non-small cell lung cancer 47.9 µg/ml (combination with sericin) MTT assay 72 hours [2]
U87 Glioblastoma ~250 nM MTS assay 72 hours [3]
A172 Glioblastoma ~10-40 nM CCK-8 assay 48 hours [4]
SHG44 Glioblastoma Dose-dependent CCK-8 assay 48 hours [4]
T98G Glioblastoma Dose-dependent CCK-8 assay 48 hours [4]
HCT116 Colorectal cancer Sub-micromolar range MTS assay 48 hours [1]
DLD-1 Colorectal cancer Sub-micromolar range MTS assay 48 hours [1]
SW480 Colorectal cancer Sub-micromolar range MTS assay 48 hours [1]

Table 2: this compound IC50 Values in Breast Cancer Cell Lines with PAM Pathway Alterations

Cell Line Characteristics GR50 (nM) GRMax Assay Method Exposure Time
PIK3CA or PTEN altered cell lines 12 nM (average) -0.72 (average) Growth Rate (GR) metrics 72 hours
PIK3CA mutant cell lines 2783 nM (average) -0.10 (average) Growth Rate (GR) metrics 72 hours
PTEN altered cell lines Similar response as PIK3CA mutant Similar response as PIK3CA mutant Growth Rate (GR) metrics 72 hours

Detailed Experimental Protocols for IC50 Determination

Cell Viability Assessment Using MTS/MTT Assay

The MTS/MTT colorimetric assay represents one of the most widely employed methods for determining this compound IC50 values, measuring mitochondrial activity in viable cells as a proxy for cell viability and proliferation.

  • Cell Seeding and Preparation: Plate cells in 96-well plates at optimized densities (e.g., 1,000-10,000 cells/well depending on cell line doubling time) in complete growth medium and incubate for 24 hours to allow for proper attachment [3].
  • Drug Treatment Preparation: Prepare this compound working concentrations through serial dilution in complete cell culture medium, typically spanning a range of 0.1 nM to 10,000 nM to adequately capture the full dose-response curve. Include vehicle controls with equivalent DMSO concentrations.
  • Exposure and Incubation: Remove original medium and replace with drug-containing medium. Incubate cells for 48-72 hours at 37°C with 5% CO2, with duration optimized for specific cell line characteristics [3].
  • Viability Measurement: Add MTS/MTT reagent according to manufacturer's instructions (typically 10-20% of total volume) and incubate for 1-4 hours at 37°C until color development is evident. Measure absorbance at 490 nm using a plate reader [3].
  • Data Analysis: Normalize absorbance values to vehicle-treated controls, fit dose-response curves using appropriate software (e.g., GraphPad Prism), and calculate IC50 values using nonlinear regression models such as four-parameter logistic curve fitting.
Cell Viability Assessment Using CCK-8 Assay

The CCK-8 assay offers enhanced sensitivity compared to traditional MTS/MTT methods and is particularly useful for detecting subtle growth inhibitory effects.

  • Cell Plating: Seed cells in 96-well plates at densities determined during assay optimization (e.g., 3,000-8,000 cells/well for most glioblastoma lines) and incubate overnight [4].
  • Drug Treatment: Prepare this compound in a concentration series (e.g., 10 nM to 80 nM for initial screening) in complete medium and apply to cells after the attachment period.
  • Incubation: Maintain cells with this compound for predetermined time points (24, 48, and 72 hours are common for time-course studies) under standard culture conditions [4].
  • Detection: Add CCK-8 reagent directly to each well (10% of total volume) and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader [4].
  • Calculation: Determine cell viability relative to untreated controls, generate dose-response curves, and compute IC50 values using appropriate statistical software.
Growth Rate (GR) Metrics Analysis

The GR metrics method provides a more sophisticated approach to quantifying drug response by accounting for differential cell division rates during the assay period, distinguishing between cytostatic and cytotoxic effects.

  • Baseline Measurement: Assess cell viability at the time of drug addition (T0) using appropriate methods (e.g., CellTiter-Glo for ATP quantification) [5].
  • Drug Exposure: Treat cells with a concentration series of this compound for 72 hours under standard culture conditions.
  • Endpoint Measurement: Quantify cell viability at assay conclusion (Tend) using validated methods.
  • GR Value Calculation: Compute GR values using the formula: GR = 2^(log2(X(Tend)/X(T0))/log2(Xctrl(Tend)/Xctrl(T0)) - 1, where X(T) represents cell viability measurements at time T [5].
  • GR Curve Fitting: Fit GR values as a function of drug concentration to calculate GR50 (concentration where GR = 0.5), GRmax (maximum effect), and GRAOC (area over the curve) parameters [5].

Mechanism of Action and Signaling Pathways

G GrowthFactors Growth Factors (IGF, Insulin, etc.) RTK Receptor Tyrosine Kinases (RTK) GrowthFactors->RTK PI3K PI3K Activation RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT Activation PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 CellProcesses Cell Processes: - Protein Synthesis - Metabolism - Proliferation - Survival mTORC1->CellProcesses mTORC2->AKT Feedback Activation mTORC2->CellProcesses This compound This compound Inhibition This compound->PI3K Dual Inhibition This compound->mTORC1 Dual Inhibition This compound->mTORC2 Dual Inhibition

Figure 1: this compound inhibition mechanism of the PI3K/AKT/mTOR signaling pathway. This compound simultaneously targets both PI3K and mTOR complexes, blocking key signaling events that drive cancer cell proliferation and survival.

The PI3K/AKT/mTOR signaling pathway represents a crucial intracellular cascade that regulates essential cellular processes including metabolism, proliferation, survival, and protein synthesis. In cancer cells, this pathway is frequently hyperactivated through various mechanisms such as PIK3CA mutations, PTEN loss, or upstream receptor overexpression, leading to enhanced tumor growth and therapeutic resistance [5]. This compound exerts its anti-tumor effects through simultaneous inhibition of multiple nodes within this pathway, effectively blocking both PI3K-mediated activation of AKT and mTOR complex signaling [1].

Upon cellular entry, this compound competitively binds to the ATP-binding pockets of all Class I PI3K isoforms (p110α, β, γ, and δ) as well as mTORC1 and mTORC2, thereby preventing phosphorylation of downstream substrates [1]. This dual inhibitory action results in comprehensive pathway suppression, reducing phosphorylation of AKT at Ser473 (an mTORC2 substrate) and Thr308 (a PDK1 substrate), diminishing S6K and 4EBP1 phosphorylation (mTORC1 substrates), and ultimately leading to cell cycle arrest at G0/G1 phase, reduced protein synthesis, and induction of apoptosis [4]. The comprehensive nature of this inhibition prevents the compensatory signaling activation that often occurs with single-node inhibitors, making this compound particularly effective in tumors with PAM pathway dysregulation [5].

Experimental Workflow for IC50 Determination

G Step1 1. Cell Line Selection & Culture Step2 2. Drug Preparation & Serial Dilution Step1->Step2 Step3 3. Cell Seeding & Pre-incubation Step2->Step3 Step4 4. Drug Treatment & Incubation Step3->Step4 Step5 5. Viability Assessment (MTT/MTS/CCK-8) Step4->Step5 Step6 6. Data Analysis & IC50 Calculation Step5->Step6 Step7 7. Validation (Western Blot, Apoptosis) Step6->Step7

Figure 2: Experimental workflow for this compound IC50 determination in cancer cell lines. The stepwise protocol ensures consistent and reproducible measurement of drug potency across different cellular models.

Troubleshooting and Technical Considerations

Common Technical Challenges and Solutions
  • Poor Solubility and Precipitation: If this compound precipitates in culture media, ensure proper serial dilution from DMSO stock and consider brief warming of solutions to 50°C as recommended by the manufacturer [1]. Verify that final DMSO concentration does not exceed 0.1% to maintain cell viability while ensuring compound solubility.
  • Inconsistent Replicate Measurements: High variability between technical replicates often results from inadequate cell dispersion during plating. Implement proper cell dissociation protocols and confirm homogeneous distribution through microscopic examination before drug addition.
  • Shallow Dose-Response Curves: Inadequate concentration range selection can lead to incomplete curve definition. Perform preliminary range-finding experiments with broad concentration ranges (0.1 nM to 10,000 nM) before refining for precise IC50 determination.
  • Altered Potency with Serum Conditions: Be aware that this compound potency may vary under different serum conditions due to protein binding. Consider characterizing IC50 under both standard and low-serum conditions if relevant to physiological context.
Methodological Validation Approaches
  • Pathway Inhibition Confirmation: Complement viability assays with Western blot analysis to verify target engagement through assessment of phosphorylated AKT (Ser473), S6K (Thr389), and 4EBP1 (Thr37/46) levels following this compound treatment [3] [4].
  • Apoptosis Assessment: Include Annexin V/propidium iodide staining and flow cytometry analysis to distinguish between cytostatic and cytotoxic effects, particularly for cell lines showing high GRmax values [3] [4].
  • Cell Cycle Analysis: Perform cell cycle profiling through PI staining and flow cytometry to confirm characteristic G0/G1 arrest associated with effective PI3K/mTOR pathway inhibition [4].
  • Combination Studies: When evaluating this compound in combination with other agents (e.g., sericin, vitamin D, or standard chemotherapeutics), include appropriate single-agent controls and calculate combination indices to determine synergistic, additive, or antagonistic effects [2].

Conclusion

Accurate determination of this compound IC50 values requires careful attention to experimental design, appropriate assay selection, and methodological consistency across experiments. The protocols outlined in this document provide robust frameworks for quantifying this compound potency across diverse cancer cell lines, with particular utility in models exhibiting PI3K/AKT/mTOR pathway dysregulation. As research continues to explore this compound in combination therapies and in specific molecular contexts, these standardized approaches will facilitate meaningful comparisons across studies and support the rational development of this promising therapeutic agent.

References

Conceptual Workflow for a Wee1 Kinase Inhibition Study

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram maps out the key stages of a cell-based assay to evaluate Wee1 pathway inhibition:

workflow Cell Preparation & Treatment Cell Preparation & Treatment Treatment with \nDactolisib/Controls Treatment with This compound/Controls Cell Preparation & Treatment->Treatment with \nthis compound/Controls Cell Lysis & \nProtein Extraction Cell Lysis & Protein Extraction Treatment with \nthis compound/Controls->Cell Lysis & \nProtein Extraction Western Blot Analysis Western Blot Analysis Cell Lysis & \nProtein Extraction->Western Blot Analysis Data Analysis & \nInterpretation Data Analysis & Interpretation Western Blot Analysis->Data Analysis & \nInterpretation Key Experimental Parameters Key Experimental Parameters Key Experimental Parameters->Treatment with \nthis compound/Controls Key Readouts Key Readouts Key Readouts->Western Blot Analysis

Detailed Experimental Protocol

This protocol adapts common cell-based kinase assay methods [1] [2] for investigating this compound's potential effects on the Wee1 pathway.

Cell Preparation & Treatment
  • Cell Line Selection: Use cancer cell lines with defined p53 status. p53-mutant cells are often more dependent on the G2/M checkpoint controlled by Wee1 and may show greater sensitivity [3].
  • Cell Plating: Plate cells in appropriate culture dishes and allow them to adhere and grow until they are 60-70% confluent.
  • Compound Treatment: Treat cells with this compound across a range of concentrations (e.g., 0.1 nM to 10 µM) for a predetermined period (e.g., 4-24 hours). Crucially, include controls:
    • Negative Control: DMSO vehicle only.
    • Positive Control for Wee1 Inhibition: A known Wee1 inhibitor like AZD1775 (Adavosertib).
Cell Lysis & Protein Extraction
  • After treatment, lyse cells on ice using a RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to remove debris and collect the supernatant.
  • Quantify protein concentration using a standard method like the BCA assay.
Western Blot Analysis

This is a key step to measure the functional outcome of Wee1 pathway inhibition.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with specific primary antibodies against key pathway components.
  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.
Data Analysis & Interpretation
  • Normalize band intensities for phospho-proteins (e.g., pCDK1) to their total protein levels (e.g., total CDK1) and loading controls (e.g., GAPDH or Actin).
  • Compare the levels of phosphorylation and cleaved PARP between this compound-treated samples and controls. A dose-dependent increase in pCDK1 (Y15) reduction and PARP cleavage would suggest effective Wee1 pathway inhibition and apoptosis induction.

Key Experimental Parameters and Expected Readouts

For clarity, the critical variables to test and the corresponding markers to measure are summarized in the table below.

Parameter Description Key Readouts (Western Blot)

| This compound Concentration | A dose-response curve is essential (e.g., 0.1 nM - 10 µM). | • pCDK1 (Tyr15): Primary marker; decrease indicates Wee1 inhibition. • Cleaved PARP: Marker of apoptosis. • γH2AX: Marker of DNA damage. | | Treatment Time | Time-course experiments (e.g., 4, 8, 24 hours) to capture dynamic changes. | • Total CDK1: Loading control for pCDK1. • GAPDH / Actin: General loading control. | | Control Compounds | Positive Control: AZD1775 (validated Wee1 inhibitor). Negative Control: DMSO vehicle. | Compare this compound's effect against these controls. |

Important Considerations and Limitations

  • Specificity of Effect: this compound's primary targets are PI3K and mTOR [4] [5]. Any observed effect on the Wee1 pathway (e.g., reduction of pCDK1) could be indirect, resulting from upstream signaling disruption or general cellular stress. This protocol confirms pathway engagement but does not prove direct inhibition of the Wee1 kinase enzyme.
  • Direct vs. Indirect Assays: The protocol above is a cell-based, indirect assay. A direct, biochemical kinase assay (e.g., using purified Wee1 kinase enzyme and a substrate in a ATP-depletion or ADP-generation assay) would be required to test if this compound directly binds to and inhibits Wee1. The search results do not provide a methodology for this direct approach.
  • Lack of Validated Data: Since a direct this compound-Wee1 connection was not found in the current literature, this protocol is speculative. Researchers must empirically determine the optimal conditions (cell line, concentration, time) for their specific system.

How to Proceed with Your Research

Given the information gap, I suggest the following steps to advance your project:

  • Review Primary Literature: Conduct a deep dive into existing research on this compound (also known as BEZ-235 or NVP-BEZ235) to see if any studies have previously investigated its off-target effects on kinases like Wee1.
  • Profiling Assays: If resources allow, the most definitive approach would be to test this compound in a high-throughput kinase profiling assay against a large panel of purified kinases, including Wee1, to identify all potential targets.
  • Combination Studies: Given that this compound is a PI3K/mTOR inhibitor and Wee1 is a G2/M checkpoint regulator, a scientifically relevant study could explore the synergistic effects of combining this compound with a known Wee1 inhibitor like AZD1775 [1].

References

Dactolisib Molecular Docking Studies: Application Notes and Protocols for Protein Binding Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Context and Significance

Dactolisib (BEZ235, NVP-BEZ235) is a dual ATP-competitive inhibitor that simultaneously targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This synthetic imidazoquinoline derivative represents a pioneering effort in therapeutic targeting of the PI3K/AKT/mTOR signaling pathway, a critical intracellular cascade frequently dysregulated in human cancers. As a first-in-class dual inhibitor, this compound was designed to comprehensively block all four Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2), addressing the intrinsic feedback loops that limit the efficacy of single-agent mTOR inhibitors. Despite its compelling preclinical profile and potent low-nanomolar inhibitory activity in diverse cancer cell lines, this compound's clinical development was hampered by an unacceptable toxicity profile and challenging pharmacokinetics, leading to its discontinuation as an anticancer therapeutic. However, it remains an invaluable research tool for understanding PI3K/mTOR pathway biology and continues to be investigated in various computational and repurposing studies.

The structural basis of this compound's mechanism involves competitive binding at the ATP-binding cleft within the kinase domains of both PI3K and mTOR, preventing phosphorylation of their respective substrates. This dual inhibition strategy was mechanistically sophisticated, designed specifically to overcome a critical limitation of first-generation mTOR inhibitors that primarily targeted mTORC1 while disrupting negative feedback loops. Molecular docking studies have become essential for elucidating this compound's binding interactions with various therapeutic targets, providing insights into its mechanism of action, resistance profiles, and potential applications in combination therapies. Recent research has explored this compound's potential beyond its original targets, including its recently discovered activity as a Wee1 kinase inhibitor, opening new avenues for therapeutic applications, particularly in aggressive cancer subtypes like triple-negative breast cancer.

Technical Methodology for Molecular Docking

Software and Computational Tools

Successful molecular docking studies with this compound require specialized software tools for each stage of the computational pipeline. Protein Data Bank (PDB) serves as the primary resource for obtaining three-dimensional structures of target proteins, with careful selection criteria based on resolution quality (preferably <2.5 Å) and completeness of the structure. For protein-ligand docking, AutoDock Vina has emerged as the most widely employed tool due to its efficiency and accuracy in predicting binding modes and affinities. For more specialized protein-protein docking investigations, particularly when studying how sericin or other proteins might influence this compound binding, HADDOCK 2.4 is the preferred platform as it incorporates molecular flexibility through iterative clustering algorithms. Visualization and analysis of the resulting molecular interactions are typically performed using BIOVIA Discovery Studio Visualizer or similar molecular graphics tools, which enable detailed examination of hydrogen bonding, hydrophobic interactions, and steric factors that contribute to binding stability.

Key Parameters and Validation Metrics

The reliability of molecular docking results depends on careful parameterization and validation against experimental data. Critical parameters include the grid box dimensions that define the search space for ligand binding, which must be sufficiently large to encompass the known active site while maintaining computational efficiency. The exhaustiveness parameter in AutoDock Vina should be increased for final production runs (values ≥64) to ensure adequate sampling of conformational space. Validation typically involves redocking known crystallographic ligands and calculating root-mean-square deviation (RMSD) values between predicted and experimental poses, with values <2.0 Å considered acceptable. Additionally, correlation with biological activity data, such as half-maximal inhibitory concentration (IC₅₀) values from enzyme kinetics assays, provides functional validation of the computational predictions. For this compound specifically, benchmarking against its known nanomolar affinity for PI3K and mTOR targets provides a critical reference point for assessing docking reliability.

Table 1: Standard Software Tools for this compound Molecular Docking Studies

Software Tool Primary Application Key Features Typical Parameters
AutoDock Vina Protein-ligand docking Efficient search algorithm, binding affinity estimation Grid box size, exhaustiveness, energy range
HADDOCK 2.4 Protein-protein docking Flexibility consideration, waters refinement Active/passive residues, clustering parameters
BIOVIA Discovery Studio Visualization & Analysis Interaction mapping, binding pose comparison Hydrogen bonding, hydrophobic contacts, π-interactions
Swiss PDB Viewer Protein structure preparation Structure refinement, energy minimization Hydrogen addition, charge assignment, solvation

Experimental Protocols

Protein Preparation Workflow

The preparation of target proteins represents a critical foundational step that significantly influences docking accuracy and reliability. The protocol begins with retrieving the three-dimensional structure of the target protein from the Protein Data Bank (https://www.rcsb.org/), prioritizing structures with high resolution (<2.5 Å) and minimal missing residues in the binding region. For studies focusing on this compound binding, relevant targets include PI3K isoforms (typically PDB IDs: 4L23, 4JPV), mTOR (4JSV), and Wee1 kinase (5V5Y). Using Swiss PDB Viewer or similar tools, researchers must then remove water molecules and heteroatoms that are not integral to the binding site structure, followed by the addition of polar hydrogen atoms to ensure proper hydrogen bonding network formation. The next crucial step involves assigning Kollman charges to optimize the electrostatic potential representation of the protein structure. Finally, the grid box parameters must be carefully defined to encompass the binding site of interest with sufficient margin (typically 10-15 Å in each dimension) to allow thorough sampling of ligand binding poses while maintaining computational efficiency.

Ligand Preparation Protocol

This compound preparation requires careful attention to its molecular properties to ensure accurate representation in docking simulations. The process begins with retrieving the chemical structure from reliable databases such as PubChem (CID: 11977753) or DrugBank (DB11651). The two-dimensional structure should then be converted to a three-dimensional representation using energy minimization algorithms in tools like Avogadro software or Open Babel, with particular attention to proper torsion angle assignment for the imidazoquinoline core and flexible side chains. Critical partial atomic charges must be assigned using appropriate methods (Gasteiger charges are commonly used for AutoDock Vina), and rotatable bonds should be defined to allow proper conformational sampling during the docking process. For this compound, with its three rotatable bonds, this step is essential for accurate binding pose prediction. The final prepared structure should be saved in PDBQT format (for AutoDock tools) or appropriate format compatibility with the selected docking software, ensuring all hydrogen atoms are properly represented and formal charges are correctly assigned.

Molecular Docking Execution

The actual docking procedure requires systematic execution with careful parameter optimization. Using AutoDock Vina, researchers must first define the search space through precise grid box placement centered on the binding site of interest, with dimensions sufficient to accommodate this compound's molecular dimensions (approximately 20×20×20 Å). The exhaustiveness parameter should be set to a minimum of 8 for initial screening and increased to 24 or higher for production runs to ensure comprehensive sampling of the conformational space. For each docking simulation, multiple binding poses (typically 10-20) should be generated and ranked according to their calculated binding affinity (in kcal/mol). Following the docking calculations, cluster analysis of the resulting poses should be performed to identify consensus binding orientations, with the lowest-energy representative from the largest cluster typically selected for further analysis. Visual inspection using BIOVIA Discovery Studio Visualizer or similar tools is essential to verify the binding mode rationality and identify specific molecular interactions between this compound and key residues in the binding pocket.

Table 2: Documented this compound Docking Parameters from Recent Studies

Target Protein PDB ID Grid Box Center (x,y,z) Grid Box Size (Å) Reported Binding Affinity (kcal/mol)
NF-κB 4G3D Not specified 40×40×40 -9.2 (with sericin combination)
Cyclin D1 2W96 Not specified 40×40×40 -8.7 (with sericin combination)
p-AKT 3O96 Not specified 40×40×40 -9.5 (with sericin combination)
VEGF1 1FLT Not specified 40×40×40 -8.9 (with sericin combination)
Wee1 Kinase 5V5Y Not specified Not specified Comparable to known Wee1 inhibitors
Post-Docking Analysis and Validation

Comprehensive analysis of docking results is essential to extract meaningful biological insights from the computational predictions. The primary evaluation involves detailed interaction profiling between this compound and binding site residues, specifically identifying hydrogen bonds (including bond length and angles), hydrophobic interactions, π-π stacking, and electrostatic contacts that contribute to binding stability and specificity. For this compound, particular attention should be paid to interactions with key catalytic residues and regions known to be important for ATP binding in kinase domains. The resulting binding affinity predictions should be correlated with experimental bioactivity data where available, such as IC₅₀ values from enzymatic or cellular assays. Additionally, molecular dynamics simulations can provide valuable insights into binding stability and conformational changes over time, though these advanced techniques extend beyond standard docking protocols. Finally, all docking predictions should be contextualized within the biological framework of the target protein, considering known mutational effects, structural data from related inhibitors, and potential allosteric mechanisms that might influence this compound binding.

Recent Research Applications

Combination Therapy Against Non-Small Cell Lung Cancer

A 2024 study published in Scientific Reports explored the repurposing potential of this compound in combination with natural compounds against non-small cell lung cancer (NSCLC) cells. The research employed comprehensive in silico and protein-protein interaction studies to investigate the binding affinities of individual and combined drugs targeting NF-κB, Cyclin D1, p-AKT, and VEGF1 proteins. The computational findings demonstrated remarkable affinities for combinatorial drugs compared to individual compounds, with this compound in combination with sericin showing particularly promising results. These computational predictions were validated through biological investigations that determined the combined IC₅₀ values for each combination against A549 and H460 NSCLC cell lines. The combination of sericin with this compound reported IC₅₀ values of 31.9 µg/ml against A549 cells and 47.9 µg/ml against H460 cells, demonstrating enhanced efficacy compared to individual treatments. Further mechanistic studies revealed that cells treated with both combinations exhibited augmented caspase-3 levels, indicating substantial apoptotic activity, along with marked reductions in key signaling proteins including NF-κB, Cyclin D1, p-AKT, and VEGF1.

The experimental workflow for this study followed a sequential approach beginning with protein preparation from the RCSB PDB (IDs: 4G3D for NF-κB, 2W96 for Cyclin D1, 3O96 for p-AKT, and 1FLT for VEGF1), followed by structure optimization using Swiss PDB Viewer. The molecular docking simulations were performed using AutoDock Vina with grid box dimensions set at 40×40×40 for all target proteins to ensure consistent sampling parameters. For the combination docking studies, researchers first docked individual compounds followed by sequential docking of combination partners to assess potential synergistic binding effects. The protein-protein interaction studies between sericin (PDB ID: 3ULT) and the target proteins were conducted using HADDOCK 2.4, which employed iterative clustering algorithms to account for molecular flexibility. This integrated computational and biological approach provided compelling evidence for the prospective implementation of sericin in combination with this compound at low doses to preclude lung cancer cell proliferation.

Wee1 Kinase Inhibition in Triple-Negative Breast Cancer

A recent drug repurposing study identified this compound as a novel Wee1 kinase inhibitor through integrated machine learning and molecular docking approaches for triple-negative breast cancer (TNBC) therapeutics. The research team performed high-throughput virtual screening of 8,824 drugs from the DrugBank database, incorporating machine learning to streamline the identification of potential Wee1 inhibitors. The molecular docking studies targeted the Wee1 kinase structure (PDB ID: 5V5Y) with resolution of 1.90 Å, prepared through standard protocols including removal of water molecules, addition of polar hydrogens, and assignment of Gasteiger charges using AutoDockTools. The docking simulations revealed that this compound exhibited comparable binding affinity to known Wee1 inhibitors, suggesting a previously unrecognized mechanism contributing to its anticancer efficacy.

The computational predictions were rigorously validated through experimental assays including enzyme kinetics, cellular thermal shift assays (CETSA), and analysis of phosphorylation inhibition of the Wee1 substrate Cdc2. The results demonstrated that this compound effectively induced apoptotic and necrotic cell death pathways in MDA-MB-231 and MDA-MB-468 TNBC cell lines. The identification of this compound as a Wee1 kinase inhibitor represents a significant finding in the field of drug repurposing, particularly for aggressive cancer subtypes with limited treatment options. The study further conducted systematic drug synergy analysis focusing on combinations of this compound with paclitaxel or cisplatin, providing a framework for future combinatorial therapeutics studies in TNBC as well as other cancer types. This work highlights the power of integrating computational predictions with experimental validation to uncover novel therapeutic applications for existing investigational agents.

Overcoming Drug Resistance in Prostate Cancer

Research into drug resistance mechanisms has leveraged molecular docking to understand how aberrant splice variants can impact this compound efficacy in African American prostate cancer. A 2023 study investigated the role of an oncogenic splice variant, PIK3CD-S, which confers resistance to PI3Kδ inhibitors including this compound. The research employed comprehensive molecular docking and ATP-competitive assays to compare the binding interactions of this compound with both the full-length PI3Kδ-L and the spliced PI3Kδ-S variant. The computational studies revealed that the structural change due to exon 20 skipping in the PIK3CD-S variant greatly reduces the binding affinity between this compound and the PI3Kδ-S catalytic domain, attributed to the lack of core binding residues.

The molecular docking protocols in this study involved detailed comparative binding analysis between the two protein variants, specifically examining differences in interaction patterns with key active site residues. The computational predictions were confirmed through functional validations including cell viability assays, apoptosis assessment, and cell-free kinase assays, which collectively demonstrated that PCa cells expressing PI3Kδ-S exhibit enhanced resistance properties compared to those expressing the full-length PI3Kδ-L. The study further identified SRSF2 as a critical splicing factor mediating exon 20 skipping in PIK3CD pre-mRNA, and demonstrated that inhibition of SRSF2 activity successfully sensitized resistant AA PCa cells to PI3Kδ inhibitors. This research provides important insights into resistance mechanisms and potential combination approaches to overcome resistance in aggressive cancers.

Conclusions and Future Directions

Molecular docking studies have proven invaluable for elucidating the binding mechanisms and therapeutic potential of this compound across various cancer contexts. The consistent demonstration of this compound's nanomolar binding affinities for PI3K, mTOR, and recently identified targets like Wee1 kinase underscores its potent inhibitory capacity. The well-established protocols for protein preparation, docking parameters, and validation methods provide a robust framework for future studies investigating this compound's interactions with novel targets. However, the clinical limitations of this compound, including its challenging toxicity profile and pharmacokinetic properties, highlight the importance of using these computational approaches to explore combination strategies and repurposing opportunities that could maximize therapeutic efficacy while minimizing adverse effects.

Future research directions should focus on expanding the application of molecular docking to identify novel combination therapies that leverage this compound's multi-target inhibition profile. The promising results from combination studies with natural compounds like sericin and with standard chemotherapeutic agents warrant further investigation. Additionally, more sophisticated computational approaches, including molecular dynamics simulations and free energy calculations, could provide deeper insights into the binding stability and residence time of this compound in various target proteins. As structural biology advances and higher-resolution structures of potential target proteins become available, the accuracy and predictive power of docking studies will continue to improve. Furthermore, the integration of machine learning approaches with traditional docking methods, as demonstrated in the Wee1 kinase inhibitor identification, represents an exciting frontier for accelerating the discovery of new applications for investigational agents like this compound.

Visual Overviews

This compound Docking Workflow

DactolisibDockingWorkflow ProteinPreparation Protein Preparation (PDB retrieval, water removal, H-atom addition, charge assignment) LigandPreparation Ligand Preparation (Structure retrieval, energy minimization, rotatable bond definition) ProteinPreparation->LigandPreparation DockingParameters Docking Parameter Setup (Grid box definition, exhaustiveness setting, run configuration) LigandPreparation->DockingParameters Execution Docking Execution (Pose generation, affinity calculation, clustering) DockingParameters->Execution Analysis Post-Docking Analysis (Interaction profiling, affinity correlation, validation) Execution->Analysis

PI3K/mTOR Signaling Pathway and this compound Inhibition

PI3KmTORPathway GrowthFactors Growth Factors & Receptor Activation PI3K PI3K Activation GrowthFactors->PI3K PIP2PIP3 PIP2 to PIP3 Conversion PI3K->PIP2PIP3 PDK1 PDK1 Activation PIP2PIP3->PDK1 AKT AKT Phosphorylation PDK1->AKT mTORC1 mTORC1 Activation AKT->mTORC1 CellProcesses Cell Growth Proliferation Survival mTORC1->CellProcesses mTORC2 mTORC2 Activation mTORC2->AKT This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits This compound->mTORC2 inhibits

FAQ & Troubleshooting Guide: Reducing Dactolisib Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and solutions to specific issues you might encounter.

  • Q1: Which natural products have shown promise in reducing Dactolisib toxicity?
    • A: Preclinical studies have identified several candidates. The most robust evidence, from a 2024 study, supports the use of Sericin. The table below summarizes quantitative data from combination studies.
Natural Product Cancer Model (Cell Line) Key Findings & Combination Benefit Citation

| Sericin | Non-small cell lung cancer (A549, H460) | - Lower IC50: Combination showed lower IC50 than individual drugs. [1]

  • Reduced Markers: Downregulated p-AKT, Cyclin D1, NF-κB, VEGF1. [1]
  • Enhanced Apoptosis: Significantly increased Caspase-3 levels. [1] | [1] | | Vitamin D | Non-small cell lung cancer (A549, H460) | - Lower IC50: Effective at reduced doses in combination. [1]
  • Reduced Markers: Downregulated key cancer proteins. [1]
  • Enhanced Apoptosis: Boosted Caspase-3 activity. [1] | [1] |
  • Q2: Why does combining this compound with natural products like Sericin reduce toxicity?
    • A: The mechanism is twofold, focusing on synergistic action and dose reduction.
      • Dose Reduction: Natural products like Sericin exhibit their own anticancer activity. This allows for a significant reduction in the concentration of this compound required to achieve the same or better therapeutic effect, thereby lowering its dose-dependent toxic effects. [1]
      • Synergistic Pathways: this compound is a dual PI3K/mTOR inhibitor. [2] [1] Natural products can target complementary pathways. For instance, Sericin also downregulates p-AKT (a key node in the PI3K pathway) and other proteins like NF-κB and VEGF that are crucial for cancer cell survival and proliferation. This simultaneous multi-target attack creates a synergistic effect, making the therapy more effective at lower doses. [1]

The following diagram illustrates how this compound and natural products like Sericin synergistically target the PI3K/AKT/mTOR pathway and other complementary pathways to combat cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT PIP2 → PIP3 mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival AKT->CellGrowth mTOR->CellGrowth NFkB NF-κB NFkB->CellGrowth Promotes VEGF VEGF VEGF->CellGrowth Promotes CyclinD1 Cyclin D1 CyclinD1->CellGrowth Promotes This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits Sericin Sericin Sericin->NFkB Downregulates Sericin->VEGF Downregulates Sericin->CyclinD1 Downregulates

  • Q3: What is a detailed protocol for testing the this compound-Sericin combination?

    • A: The following integrated in silico and in vitro protocol is adapted from recent literature. [1]

    Step 1: In Silico Molecular Docking

    • Objective: Predict the binding affinity of Sericin and this compound to key target proteins.
    • Methodology:
      • Protein Preparation: Retrieve 3D structures of target proteins (e.g., AKT, NF-κB, Cyclin D1, VEGF) from the RCSB PDB (IDs: 3O96, 4G3D, 2W96, 1FLT). [1] Remove water molecules, add polar hydrogens, and assign charges.
      • Ligand Preparation: Obtain the chemical structures of this compound and Sericin from databases like PubChem. Optimize the geometry and assign charges using software like Avogadro. [1]
      • Docking Simulation: Use AutoDock Vina to perform docking. Define a grid box that encompasses the active site of each protein. [1]
      • Analysis: Visualize results (e.g., with BIOVIA Discovery Studio) to analyze binding modes, hydrogen bonds, and hydrophobic interactions. Strong, negative binding affinities (e.g., ≤ -8 kcal/mol) suggest favorable binding. [1]

    Step 2: In Vitro Validation

    • Objective: Confirm the predicted synergistic anti-cancer activity.
    • Materials:
      • Compounds: this compound (Selleckchem, Cat. No. S1009), Sericin powder (Sigma-Aldrich, Cat. No. S5201-5G). [1]
      • Cell Lines: Relevant cancer cell lines (e.g., A549, H460 for lung cancer) and a normal cell line for selectivity assessment. [1]
    • Methodology:
      • Cell Culture: Maintain cells in DMEM with 10% FBS and 1% penicillin/streptomycin. [1]
      • Cytotoxicity Assay (MTT):
        • Seed cells in 96-well plates and treat with a range of concentrations of this compound and Sericin, both alone and in combination, for 24-72 hours.
        • Add MTT reagent and incubate. Dissolve the formed formazan crystals in DMSO.
        • Measure absorbance to determine IC50 values for single drugs and combinations. [1]
      • Calculate Combination Index (CI):
        • Use software like CompuSyn to calculate the CI based on the Chou-Talalay method. A CI < 1 indicates synergy, which is the goal for reducing individual drug doses. [1]
      • Western Blot Analysis:
        • Lyse treated cells using RIPA buffer.
        • Separate proteins via SDS-PAGE, transfer to a membrane, and probe with antibodies against p-AKT, AKT, Cyclin D1, NF-κB, VEGF, and Cleaved Caspase-3.
        • This confirms the mechanistic insights from the docking study and the induction of apoptosis. [1]
  • Q4: I've confirmed synergy in vitro, but how do I address variable results in different cell lines?

    • A: Variability is expected due to tumor heterogeneity. To troubleshoot:
      • Profile Your Cell Lines: Confirm the genetic background of your models (e.g., PTEN status, PIK3CA mutations). The PI3K/AKT/mTOR pathway is complex, and baseline activation levels can drastically affect response. [3] [4] [5]
      • Re-optimize Dosing: The optimal synergistic ratio of this compound to natural product may differ between cell lines. Perform a detailed dose-response matrix (e.g., 4x4 or 5x5) to find the most effective and synergistic combination for each specific model. [1]
      • Check Solubility and Stability: Ensure both compounds are properly solubilized (this compound often uses DMSO) and that the solutions are fresh. Precipitation or degradation can cause inconsistent results.

Key Considerations for Experimental Design

When planning your research, keep these broader contexts in mind:

  • Mechanism of this compound Toxicity: Understanding why this compound is toxic helps guide combination strategies. As a systemic PI3K/mTOR inhibitor, it disrupts crucial metabolic processes, leading to adverse effects like hyperglycemia and liver cytolysis observed in vivo. [1] The goal of adding a natural product is to achieve potent anti-cancer effects while keeping this compound doses below this toxicity threshold.
  • Computational Tools are Key: Before costly wet-lab experiments, leverage AI/ML-powered predictive toxicology platforms and molecular docking. These tools can screen vast libraries of natural products, predicting both their binding affinity to cancer targets and their potential to mitigate this compound's toxicity, thereby prioritizing the most promising candidates for experimental validation. [2] [6] [7]

References

FAQ: Understanding Dactolisib's Dose-Limiting Toxicities (DLTs)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary DLTs you might encounter in preclinical models.

Toxicity / Side Effect Preclinical Model / Context Key Findings & Relevance
Hyperglycemia Murine brain tumour models [1] Elevated blood glucose observed; a core DLT due to PI3K pathway's role in insulin signaling.
Hepatotoxicity Murine brain tumour models [1] Elevated alanine transaminase (ALT) levels indicating liver damage.
Gastrointestinal Toxicity Phase Ib clinical trial [2] Diarrhea, nausea, and mucositis/stomatitis were common. This may be linked to low bioavailability [2].
Dermatological Toxicity Murine brain tumour models [1] Hair loss (alopecia) and skin rash reported in animal studies.
Other Common Effects Various (Preclinical & Clinical) Fatigue, vomiting, and hypokalemia have been frequently reported [3].

Troubleshooting Guide: Optimizing Your Preclinical Models

Issue 1: In Vivo Efficacy Despite Strong In Vitro Results
  • Problem: Your study shows excellent anti-tumor effects in vitro, but no survival benefit or tumor growth inhibition in vivo.
  • Solution:
    • Re-evaluate Your Dosing Strategy: The dose required for efficacy in vivo may be very close to the toxic dose. One study found that while Dactolisib was effective in vitro, it showed no survival benefit in orthotopic xenograft models of glioblastoma due to observed toxicity [1]. You may need to conduct a careful dose-escalation study to find a tolerable yet effective range.
    • Consider Combination Therapy: Lower, less toxic doses of this compound may be effective when combined with other treatments. Research shows that this compound can enhance the effect of standard care (e.g., Temozolomide + Radiotherapy) in glioblastoma models, inhibiting tumor growth and prolonging survival [4] [5]. This approach can widen the therapeutic window.
Issue 2: Severe Toxicity at Efficacy Doses
  • Problem: The dose required to see an anti-tumor effect causes unacceptable toxicity (e.g., rapid weight loss, elevated liver enzymes, hyperglycemia) in your animal models.
  • Solution:
    • Monitor Key Toxicity Biomarkers: Proactively and frequently monitor the parameters listed in the table above (e.g., blood glucose, liver enzymes like ALT) in your treatment groups [1]. This allows for early intervention and a more accurate determination of the maximum tolerated dose (MTD).
    • Investigate Alternative Scheduling: Instead of continuous daily dosing, explore intermittent dosing schedules (e.g., dosing every other day or for a few days followed by a break). This can help manage the accumulation of toxicity while maintaining anti-tumor activity.
Issue 3: Managing Drug-Drug Interactions in Combination Studies
  • Problem: When this compound is combined with other drugs, you observe unexpected or enhanced toxicity.
  • Solution:
    • Conduct Rigorous Pharmacokinetic (PK) Analysis: this compound can significantly alter the pharmacokinetics of co-administered drugs. A phase Ib trial showed that this compound increased the systemic exposure (C~max~ and AUC~0-24~) of Everolimus and decreased its clearance [2]. If your combination involves drugs that are substrates for CYP3A4 or P-glycoprotein, a similar interaction is likely.
    • Adjust Doses Proactively: Based on PK data, you may need to reduce the dose of the companion drug to avoid over-exposure and compounded toxicity.

Experimental Protocols for Key Assessments

Protocol: Assessing Hepatotoxicity

This protocol outlines how to monitor a key DLT, liver damage, in murine models.

  • Objective: To evaluate this compound-induced hepatotoxicity by measuring serum alanine transaminase (ALT) levels.
  • Materials: Animal model (e.g., nude rats or NOD/SCID mice), this compound formulation, control vehicle, equipment for blood collection, clinical chemistry analyzer.
  • Procedure:
    • Baseline Blood Collection: Collect blood samples from all animals prior to starting treatment to establish baseline ALT levels.
    • Dosing: Administer this compound or vehicle control to your treatment and control groups. The route is typically oral.
    • Serial Blood Collection: Collect blood samples at regular intervals during the study (e.g., weekly). The specific volume and method will depend on the rodent species and institutional guidelines.
    • Sample Processing: Centrifuge blood samples to separate serum.
    • ALT Measurement: Use a standard clinical chemistry analyzer to quantify ALT activity in the serum samples, following the manufacturer's instructions.
  • Interpretation: Compare ALT levels in the treated group against the control group and baseline values. A significant increase indicates drug-induced liver injury [1].
Protocol: Determining the GI₅₀ in Cancer Cell Lines

This in vitro assay helps establish a baseline for the drug's potency before moving to in vivo models.

  • Objective: To determine the concentration of this compound that causes 50% growth inhibition (GI₅₀) in a target cancer cell line.
  • Materials: Cancer cell line (e.g., PC3 prostate cancer cells), this compound stock solution, DMSO, cell culture plates, MTT reagent or CCK-8 kit, microplate reader.
  • Procedure:
    • Cell Plating: Plate cells in a 96-well microtiter plate at a density of 5,000 cells/well and incubate for 24 hours to allow attachment.
    • Drug Treatment: Prepare a serial dilution of this compound (e.g., from 0.125 µM to 4 µM) in the culture medium. Replace the medium in the wells with the drug-containing medium. Include wells with DMSO vehicle as a negative control.
    • Incubation: Incubate the plate for 72 hours.
    • Viability Assay: Add MTT or CCK-8 reagent to each well and incubate according to the kit's protocol. This produces a colored formazan product proportional to the number of viable cells.
    • Absorbance Measurement: Measure the absorbance at 540 nm (for MTT) or the specified wavelength using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software (e.g., CompuSyn or GraphPad Prism) to generate a dose-response curve and calculate the GI₅₀ value [6].

Key Workflow for Preclinical Dose Optimization

The diagram below outlines the logical process for navigating this compound dose optimization.

Start Start: In Vitro GI₅₀ Established InVivo In Vivo Dose-Ranging Study Start->InVivo Tox Monitor Key DLTs: • Blood Glucose • Liver Enzymes (ALT) • Body Weight • Dermatological Signs InVivo->Tox Decision Is Toxicity Acceptable for Efficacy Achieved? Tox->Decision Success Dose Optimized Decision->Success Yes Adjust Adjust Strategy Decision->Adjust No Adjust->InVivo Refine Dose/Schedule

References

overcoming Dactolisib poor tolerability clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Dactolisib Tolerability Profile & Clinical Challenges

The following table outlines the specific toxicities observed in preclinical and clinical studies, which contribute to the compound's poor tolerability profile.

Toxicity / Challenge Observed Effects / Causes Potential Mitigation Strategies
Metabolic Toxicities Hyperglycemia; elevated liver enzyme (ALT) [1] [2] Close monitoring of blood glucose and liver function; consider prophylactic management.
Gastrointestinal (GI) Effects Nausea, vomiting, diarrhea [1] [2] Use of antiemetics; dose interruption or reduction.
Other Common Adverse Events (AEs) Fatigue, hypokalemia, rash, alopecia (hair loss) [1] [2] Symptomatic management and supportive care.
Narrow Therapeutic Window Efficacy dose close to toxicity dose; high cytotoxicity concerns [3] [2] Explore alternative dosing schedules (e.g., intermittent dosing); rigorous dose-finding studies.
Combination Therapy Toxicity Challenging safety profile when combined with other agents (e.g., abiraterone) [1] Re-evaluate combination partners and dosing sequences to avoid overlapping toxicities.

Experimental Strategies for Preclinical Research

For researchers aiming to overcome these challenges in a laboratory setting, the following approaches and detailed protocols from the literature can serve as a guide.

  • Intermittent Dosing Schedules: This strategy aims to allow normal tissues time to recover from on-target toxicities, potentially improving the tolerability of the drug without completely sacrificing efficacy [3].
  • Robust Combination Design: When combining this compound with other therapies, it is crucial to conduct systematic synergy studies. One study on triple-negative breast cancer used rigorous mathematical modeling to identify the optimal molar ratio for synergy (e.g., this compound with cisplatin at a 1:2 ratio), which can enhance efficacy at lower doses and mitigate toxicity [4].
  • Predictive Biomarker Identification: Not all tumors respond equally to targeted therapy. Research suggests that tumors with specific genetic alterations, such as PIK3CA mutations, may be more sensitive to this compound [1]. Enriching clinical trials for these patient populations could allow for effective treatment at lower, better-tolerated doses.
Detailed Protocol: Assessing Combination Synergy

A study provides a clear methodology for evaluating the synergistic effect of this compound with other chemotherapeutic agents [4]. You can adapt this workflow for your own research.

workflow Start Start Combination Screening A Cell Viability Assay (e.g., MTS, CCK-8) Start->A B Treat cells with: - this compound alone - Chemo-agent alone - Combinations at varying ratios A->B C Calculate IC50 values for each treatment B->C D Apply synergy model (e.g., Bliss Independence) C->D E Identify optimal molar ratio with strongest synergy D->E F Validate in vivo E->F End Define Tolerable Combination Regimen F->End

Detailed Protocol: In Vivo Tolerability Monitoring

When conducting animal studies, it is critical to systematically monitor for the known toxicities of this compound. The following workflow, based on observed side effects, outlines a comprehensive monitoring plan [2].

monitoring Monitoring In-Vivo Tolerability Monitoring Metabolic Metabolic Panel Monitoring->Metabolic Clinical Clinical Observations Monitoring->Clinical Glucose Blood Glucose Metabolic->Glucose ALT Liver Enzyme (ALT) Metabolic->ALT GI GI Effects (Diarrhea) Clinical->GI Derm Dermatological (Rash, Alopecia) Clinical->Derm General General Status (Weight, Activity) Clinical->General

The search results indicate that while This compound shows potent anti-tumor activity in preclinical models, its clinical development is significantly hampered by a narrow therapeutic window and systemic toxicities. Success in future studies will likely depend on innovative dosing strategies and carefully designed combination regimens.

References

What are the primary mechanisms of resistance to Dactolisib?

Author: Smolecule Technical Support Team. Date: February 2026

Dactolisib (also known as NVP-BEZ235) is a dual PI3K/mTOR inhibitor. Resistance can arise through various adaptive cellular responses. The table below summarizes the key mechanisms:

Mechanism of Resistance Description Supporting Evidence
Pathway Reactivation & Feedback Loops Reactivation of the PI3K/AKT/mTOR pathway despite inhibition, often through compensatory signals from other pathways like MAPK or receptor tyrosine kinases (RTKs). A common intrinsic adaptive response that limits the effectiveness of PI3K pathway inhibitors [1].
Activation of Pro-Survival & EMT Programs Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and induction of Epithelial-Mesenchymal Transition (EMT), the latter being associated with a stem-like, invasive phenotype. In glioblastoma, this compound combination treatment led to decreased Bcl-2 levels [2]. In NSCLC, resistant cell lines showed molecular features of EMT [3].
Metabolic Adaptations Alterations in cellular metabolism, such as reliance on mitochondrial respiration, to sustain energy production and survival under drug pressure. In prostate cancer models, this compound suppressed mitochondrial respiration in granulocytic myeloid-derived suppressor cells [4].
Upregulation of c-MYC & eIF4E Overexpression of oncogenes like c-MYC and the translation initiation factor eIF4E, which can render cells independent of the PI3K/mTOR pathway for growth signals. Identified as a candidate resistance mechanism to this compound in screening studies [3].

What experimental data quantifies this resistance?

The development of resistance is characterized by a significant increase in the drug concentration required to inhibit cell growth. The following table summarizes resistance data from established cancer cell line models:

Cell Line Cancer Type Original IC50 / GI50 IC50 / GI50 in Resistant Cells Fold Change Citation
PC3 Prostate Cancer ~1 µM (GI50) Information not available in search results - [5]
H1975 (NSCLC) Lung Cancer (Parent) ~0.58 µM (IC50 to Apitolisib) >10-fold higher than parent >10 [3]
A549 (NSCLC) Lung Cancer (Parent) ~3.44 µM (IC50 to Apitolisib) >10-fold higher than parent >10 [3]
H460 (NSCLC) Lung Cancer (Parent) ~1.69 µM (IC50 to Apitolisib) >10-fold higher than parent >10 [3]

How can we establish a this compound-resistant cell line?

The following workflow outlines a standard method for generating resistant cell lines, based on protocols used in published research [3].

start Start with Parental Cell Line step1 Treat with IC50 dose of inhibitor start->step1 step2 Culture for 1 month with continuous drug pressure step1->step2 step3 Monthly IC50 Assessment (BrdU or CellTiter-Blue Assay) step2->step3 decision Is IC50 of 'resistant' cells >10x higher than parental? step3->decision end Resistant Cell Line Established decision->end Yes maintain Maintain culture under drug pressure decision->maintain No maintain->step2

Detailed Protocol for Generating Resistant Cells [3]:

  • Cell Culture & Initial Setup: Culture your chosen cancer cell lines (e.g., H460, A549, H1975 for NSCLC) in their recommended media.
  • Determine Baseline IC50: Perform a proliferation assay (e.g., BrdU ELISA or CellTiter-Blue) on the parental cells treated with a range of this compound concentrations for 72 hours to calculate the initial IC50.
  • Initiate Selection: Seed cells and allow them to adhere. Begin treatment with a concentration of this compound equal to the calculated IC50.
  • Long-Term Culture & Passaging: Maintain the cells in culture with continuous exposure to this compound. Culture the cells for an extended period (4-12 months), passaging them as needed when they reach confluence. Keep the drug present in the media at all times.
  • Monthly Monitoring of Resistance: Each month, perform the same proliferation assay from Step 2 on both the this compound-treated "resistant" cells and an age-matched batch of parental cells that have been cultured in parallel without the drug.
  • Define Resistance Endpoint: Compare the IC50 values of the resistant and parental cells. Acquired resistance is defined as the point at which the resistant cells demonstrate a log-fold (10-fold) or greater increase in IC50 compared to the parental cells.
  • Maintenance of Resistant Lines: Once established, continue to culture the resistant cell lines in media containing this compound at the concentration used for selection.

What strategies can overcome this compound resistance?

Research suggests that combination therapies are the most promising approach to overcome or delay the emergence of resistance.

  • Combine with Natural Compounds: A 2024 study demonstrated that combining this compound with the natural protein sericin allowed for a reduction in this compound dose while enhancing its anti-cancer efficacy against non-small cell lung cancer (NSCLC) cells. The combination led to reduced levels of key survival proteins (NF-κB, Cyclin D1, p-AKT, VEGF1) and increased apoptosis [6].
  • Target Complementary Pathways: Combining this compound with a Hedgehog pathway inhibitor (GANT61) showed promising antitumor effects in prostate cancer models. This combination further reduced pathway activity (p-AKT, pS6K1) and significantly increased caspase-3 levels, indicating enhanced apoptosis [5].
  • Inhibit Anti-Apoptotic Proteins: In colorectal cancer models, the addition of low concentrations of the BCL2-family inhibitor navitoclax to a MEK/PI3K inhibitor regimen blocked the acquisition of resistance [7]. This suggests that directly targeting the apoptotic machinery can be effective.

How can we validate resistance mechanisms in the lab?

After establishing resistant lines, confirm the molecular changes using these standard techniques:

Technique Application in Validating Resistance
Western Blot / ELISA Analyze protein expression and phosphorylation status of key pathway nodes (e.g., p-AKT, p-ERK, p-S6, p-4E-BP1) and EMT markers (e.g., E-cadherin, Vimentin) [2] [5] [3].
qRT-PCR Quantify mRNA expression of genes of interest (e.g., GLI1 in Hedgehog pathway, EMT transcription factors like ZEB1) [5] [3].
Reverse Phase Protein Array (RPPA) Profile hundreds of proteins and phosphoproteins simultaneously for a systems-level view of signaling network adaptations [4].
Gene Expression Microarrays / RNA-Seq Conduct unbiased profiling to identify global transcriptomic changes, including novel upregulated genes or pathways driving resistance [3].

The following diagram illustrates the core signaling pathway targeted by this compound and the common feedback loops that contribute to resistance.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Inhibited by this compound) RTK->PI3K RAS RAS RTK->RAS Activates PIP3 PIP3 PI3K->PIP3 Activates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates TSC TSC1/TSC2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates RHEB RHEB-GTP TSC->RHEB Inhibits mTORC1 mTORC1 (Inhibited by this compound) RHEB->mTORC1 S6K1 p70S6K / 4E-BP1 mTORC1->S6K1 S6K1->PI3K Negative Feedback Synthesis Protein Synthesis, Cell Growth S6K1->Synthesis IRS1 IRS1 S6K1->IRS1 Inhibits IRS1->PI3K MAPK MAPK Pathway (Compensatory) RAS->MAPK Activates

References

Dactolisib solubility stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Storage

The table below summarizes the core physical and chemical properties of Dactolisib for your reference.

Property Details
IUPAC Name 2-methyl-2-{4-[3-methyl-2-oxo-8-(3-quinolinyl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl}propanenitrile [1] [2]
Molecular Formula C₃₀H₂₃N₅O [2]
Molecular Weight 469.5 g/mol [2]
CAS Number 915019-65-7 [1] [2]
Purity ≥98% (from commercial supplier) [3]
Physical Form Solid [1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature. [1]

Stability & Handling Considerations

While specific stability studies in solution were not found in the search results, the following points should guide your handling procedures:

  • Stability-linked Storage: The recommended storage conditions (dark, inert atmosphere) suggest that this compound may be sensitive to light and oxygen [1]. For preparing stock solutions, using degassed solvents might enhance stability.
  • Solvent Selection: In published in vitro and in vivo studies, this compound is consistently dissolved in DMSO for cell-based assays [4] [5]. For animal studies, it is often administered orally after formulation in a vehicle such as PEG (Polyethylene glycol) [3].
  • In-Solution Stability: The stability of this compound can be formulation-dependent. One study developed folate-conjugates of this compound and found them to be stable in serum and culture medium, with the active drug being released in the presence of the reducing agent glutathione [6]. This indicates that the stability of your this compound solution could be influenced by the specific buffer or medium you are using.

Key Experimental Protocols

Here are methodologies for core experiments, as cited in the literature.

In Vitro Cell Proliferation/GI₅₀ Assay

This protocol is used to determine the potency of this compound in inhibiting cancer cell growth [4].

  • Seed Cells: Plate cells (e.g., PC3 prostate cancer cells) at a density of 5,000 cells per well in a 96-well microtiter plate.
  • Allow Attachment: Incubate plates at 37°C in 5% CO₂ for 24 hours.
  • Apply Treatment: Replace the culture medium with a treatment medium containing this compound at a range of concentrations (e.g., from 0.125 µM to 4 µM).
  • Incubate: Incubate the plates for 72 hours under the same conditions.
  • Assay Viability: Add MTT reagent and incubate for 2-4 hours to allow formazan crystal formation. Dissolve the crystals and measure the absorbance at 540 nm. The GI₅₀ (the concentration that causes 50% growth inhibition) for this compound in PC3 cells has been reported as 1.0 µM [4].
Analysis of Pathway Inhibition via Western Blot

This protocol confirms the on-target effect of this compound by analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway [3].

  • Treat Cells: Treat cells (e.g., PC3M prostate cancer cells) with this compound (e.g., 10-50 nM) for a specified period (e.g., 24 hours).
  • Lyse Cells: Harvest and lyse the cells to extract total protein.
  • Separate Proteins: Separate the proteins by SDS-PAGE gel electrophoresis.
  • Transfer Proteins: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
  • Immunoblotting: Probe the membrane with specific primary antibodies against phosphorylated (active) forms of proteins such as:
    • p-AKT (Ser473): A key target of mTORC2; expect significant reduction.
    • p-S6 (Ser235/236): A key target of mTORC1/S6K; expect significant reduction.
    • p-4E-BP1: Another key downstream target of mTORC1.
  • Detect Signal: Use appropriate secondary antibodies and a detection system to visualize the levels of phosphorylation. A successful inhibition will show a dose-dependent decrease in the bands for these phospho-proteins.

This compound's Mechanism of Action

The following diagram illustrates the primary signaling pathway targeted by this compound, which underlies its biological effects in your experiments.

G GrowthFactors Growth Factor Receptors PI3K Class I PI3K GrowthFactors->PI3K PIP3 PIP₃ PI3K->PIP3 Phosphorylation PIP2 PIP₂ AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Positive Feedback S6K p70S6K mTORC1->S6K CellProcesses Cell Growth Proliferation Survival mTORC1->CellProcesses S6 S6 Ribosomal Protein S6K->S6 S6->CellProcesses This compound This compound (BEZ235) This compound->PI3K ATP-competitive Inhibitor This compound->mTORC1 ATP-competitive Inhibitor This compound->mTORC2 ATP-competitive Inhibitor

Frequently Asked Questions

Q1: What is the typical dosage of this compound used in in vivo mouse studies? A: Pharmacokinetic studies in tumor-bearing nude mice have used oral doses of 25 mg/kg twice daily or 45 mg/kg once daily to achieve significant antitumor efficacy [3]. These regimens were designed to maintain effective drug concentrations in plasma and tumor tissue.

Q2: Does this compound induce autophagy or apoptosis? A: this compound can induce both processes, and the outcome may be cell-type and context-dependent.

  • Autophagy: It has been shown to induce autophagy in human primary macrophages and multiple myeloma cell lines [7].
  • Apoptosis: In prostate cancer (PC3) cells, a combination of this compound with another agent (GANT61) significantly increased levels of active caspase-3, indicating induction of apoptosis [4]. In primary human pituitary adenoma cells, treatment increased caspase-3/7 activity [3].

Q3: What are the common side effects or signs of toxicity observed with this compound? A: In clinical trials, the most common side effects reported included nausea, fatigue, vomiting, hyperglycemia, and hypokalemia (low potassium levels) [7]. A phase Ib trial combining this compound with everolimus also noted diarrhea, mucositis, and elevated liver enzymes [8].

References

Promising Combination Strategies for Dactolisib Dose Reduction

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes potential combination partners for dactolisib that have been investigated to enhance its efficacy or reduce its required dose, along with key experimental findings.

Combination Partner Cancer Model Key Findings & Dose-Related Data Proposed Mechanism Source / Citation
Sericin Non-small cell lung cancer (A549, H460 cells) Combination Index (CI) <1, indicating synergy [1]. IC50 reduced to 31.9 µg/ml (A549) and 47.9 µg/ml (H460) for sericin+this compound [1]. Enhanced apoptosis; reduced levels of NF-κB, Cyclin D1, p-AKT, VEGF1 [1]. [1]
Vitamin D Non-small cell lung cancer (A549, H460 cells) Combination Index (CI) <1, indicating synergy [1]. IC50 reduced to 41.8 µg/ml (A549) and 55.3 µg/ml (H460) for sericin+vitamin D [1]. Enhanced apoptosis; reduced levels of NF-κB, Cyclin D1, p-AKT, VEGF1 [1]. [1]
Temozolomide + Radiotherapy Glioblastoma (A172, SHG44, T98G cells) & xenograft models This compound (20 nM) enhanced pro-apoptotic effect of TMZ+RT [2]. In vivo, combo therapy inhibited tumor growth and prolonged survival [2]. Inhibition of PI3K/mTOR pathway; reduced p-AKT, mTOR, Bcl-2; increased p27 [2]. [2]
Abiraterone Acetate Metastatic Castration-Resistant Prostate Cancer (Clinical Trial) Discontinued due to challenging safety profile and poor tolerability despite a dose of 200 mg this compound (BID) [3]. Not fully elucidated; combination led to unacceptable toxicity [3]. [3]
Everolimus Advanced Solid Tumors (Phase Ib Clinical Trial) This compound (200-800 mg) with 2.5 mg everolimus showed limited tolerance and efficacy. Everolimus clearance decreased, indicating a drug-drug interaction [4]. Dual inhibition of PI3K/mTOR; altered everolimus pharmacokinetics [4]. [4]

Experimental Protocols from Key Studies

Here are detailed methodologies from two studies that successfully demonstrated dose reduction or enhanced efficacy of this compound in combination.

In Vitro Synergy Study with Sericin and Vitamin D [1]

This protocol is used to validate computationally predicted synergies.

  • Cell Lines & Culture: Use A549 and H460 non-small cell lung cancer cells. Culture in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C with 5% CO₂.
  • Drug Preparation:
    • Prepare a stock solution of this compound in DMSO and store at -20°C.
    • Prepare sericin powder in cell culture medium.
    • Prepare vitamin D in cell culture medium.
  • Cell Viability Assay (MTT):
    • Seed cells in 96-well plates and incubate for 24 hours.
    • Treat cells with a range of concentrations of individual drugs and their combinations.
    • After 72 hours, add MTT reagent to each well and incubate for 4 hours.
    • Dissolve the formed formazan crystals with DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm).
  • Data Analysis:
    • Calculate the IC50 values for individual drugs and combinations using non-linear regression.
    • Determine the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Enhancing Standard of Care in Glioblastoma [2]

This protocol evaluates the enhancement of standard therapy (TMZ+RT) by this compound.

  • In Vitro Analysis:
    • Cell Viability: Use CCK-8 assay on glioblastoma cell lines (e.g., A172) after treatment with this compound, TMZ, RT, and combinations.
    • Apoptosis Assay: Use flow cytometry with Annexin V-FITC/PI staining after a 24-hour treatment with the combinations.
    • Cell Cycle Analysis: Use flow cytometry to analyze cell cycle distribution (e.g., G0/G1, G2/M arrest) after 24-hour treatments.
    • Protein Analysis: Use western blotting to assess changes in key pathway proteins (e.g., p-AKT, mTOR, Bcl-2, p27).
  • In Vivo Animal Model:
    • Use orthotopic xenograft models in immunocompromised mice or rats.
    • Administer this compound orally in combination with temozolomide and radiotherapy.
    • Monitor tumor growth and overall survival as primary endpoints.

Critical Considerations & "Troubleshooting"

Based on the accumulated research, here are answers to potential FAQs that may arise during experimental planning.

  • FAQ: Why should I consider combining this compound with other agents? Preclinical data strongly suggests that this compound has limited efficacy and significant toxicity when used as a single agent in vivo [5]. Combination strategies aim to overcome this by achieving greater anti-tumor effects at lower, potentially less toxic, doses of this compound [1] [2].

  • FAQ: What are the most common toxicities I should monitor in preclinical models? In vivo studies consistently report several dose-limiting toxicities. Be sure to monitor for hyperglycemia, elevated liver enzymes (ALT), diarrhea, skin rash, and alopecia (hair loss) [5]. These toxicities have been a major hurdle in clinical development.

  • FAQ: Our combination therapy is not showing synergy. What could be wrong?

    • Check for Drug-Drug Interactions: As seen with everolimus, this compound can alter the pharmacokinetics of its partner drugs [4]. Re-evaluate the dosing schedule and conduct pharmacokinetic studies to ensure both drugs are reaching effective concentrations.
    • Re-evaluate the Mechanism: The combination may not effectively overcome all resistance pathways. Consider conducting protein microarray or RNA-seq analysis to identify which survival pathways remain active despite the combination therapy [2] [6].

Pathway & Strategy Diagrams

The following diagrams, created using Graphviz, illustrate the core concepts discussed.

This compound's Mechanism in the PI3K/AKT/mTOR Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Activates PIP2 PIP2 PIP2->PIP3 Converted from AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2->AKT Activates (Feedback) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Rationale for Combination Therapy & Dose Reduction

G HighDose High-Dose This compound Toxicity Toxicity & Side Effects HighDose->Toxicity LowDoseCombo Low-Dose this compound + Combination Agent Synergy Synergistic Effect LowDoseCombo->Synergy DoseReduction Effective Dose Reduction Synergy->DoseReduction Strategy Combination Strategy Goal

References

Dactolisib Toxicity Profile in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key toxicities observed in preclinical studies [1] [2] [3].

Toxicity Category Specific Manifestations Notes / Proposed Mechanism

| Metabolic | - Elevated blood glucose (Hyperglycemia)

  • Elevated alanine transaminase (ALT) | On-target toxicity; Resulting from disrupted insulin-PI3K signaling pathway [4]. | | Dermatological | - Hair loss (Alopecia)
  • Skin rash | Commonly reported across species [1] [2]. | | Gastrointestinal | - Diarrhea
  • Nausea/Vomiting (in clinical studies) | Contributed to low oral bioavailability and poor tolerability [5] [3] [4]. | | Other | - Fatigue
  • Mucositis
  • Accumulation of saliva in oral cavity | Frequently reported in combination therapy clinical trials [3]. |

Experimental Monitoring and Management Strategies

Based on the identified toxicities, here are methodologies you can incorporate into your experimental protocols for monitoring and management.

  • Blood Glucose Monitoring: Regularly measure fasting blood glucose levels in treated animals using a glucometer. Compare values to a pre-treatment baseline and a vehicle-treated control group. Elevated levels are a direct indicator of on-target PI3K/mTOR pathway inhibition [4].
  • Liver Function Assessment: Collect blood serum at experiment endpoint (or via serial sampling if feasible) to measure Alanine Transaminase (ALT) levels. Significant elevation compared to controls indicates drug-induced liver toxicity [1] [2].
  • Clinical Observation Checklists: Implement standardized daily checks for visible and behavioral signs. Document the presence and severity of diarrhea, skin rash, alopecia, lethargy (fatigue), and any abnormal secretions [1] [2] [3].
  • Dosage and Formulation Considerations: Be aware that the low oral bioavailability of Dactolisib can cause high local drug concentrations in the GI tract, exacerbating toxicity. This was a major factor in its clinical discontinuation. Exploring alternative formulations or routes of administration might be a subject of further investigation [4].

Mechanism of Action and Toxicity Relationship

The following diagram illustrates how this compound's mechanism of action leads to the observed toxicities, which can help in understanding the root causes.

G cluster_primary Primary On-Target Inhibition cluster_effects Cellular & Physiological Effects cluster_tox Observed Toxicities This compound This compound PI3K PI3K This compound->PI3K mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 InsulinResistance InsulinResistance PI3K->InsulinResistance Disrupted signaling GI GI PI3K->GI CellGrowthArrest CellGrowthArrest mTORC1->CellGrowthArrest HepatocyteStress HepatocyteStress mTORC2->HepatocyteStress Hyperglycemia Hyperglycemia InsulinResistance->Hyperglycemia ElevatedALT ElevatedALT HepatocyteStress->ElevatedALT AlopeciaRash AlopeciaRash CellGrowthArrest->AlopeciaRash Rapidly dividing cells TractDisruption Local irritation (poor bioavailability) DiarrheaNausea DiarrheaNausea TractDisruption->DiarrheaNausea

Frequently Asked Questions (FAQs)

Q1: Are the toxicities of this compound reversible? Much of the toxicity is on-target, meaning it's a direct consequence of inhibiting the PI3K/mTOR pathway in healthy tissues. While some effects may be manageable or reversible upon cessation, their severity and persistence often lead to a narrow therapeutic window, which was a primary reason for the discontinuation of its clinical development [4].

Q2: Why did this compound show promise in vitro but fail in vivo? While this compound exhibited excellent anti-growth and pro-apoptotic properties in cell cultures (in vitro), these results did not translate to survival benefits in animal models (in vivo). This was largely due to the severe systemic toxicities outlined above, which prevented the administration of sufficiently high doses to achieve efficacy against tumors [1] [2] [4].

Q3: Are there any alternatives to this compound with a better toxicity profile? Yes, next-generation dual PI3K/mTOR inhibitors have been developed. For instance, Gedatolisib has been reported in preclinical and early clinical studies to have a more favorable safety profile while maintaining potent efficacy, partly due to its different pharmaceutical properties [6]. However, its suitability would depend on your specific research objectives.

References

Dactolisib versus Gedatolisib efficacy breast cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Gedatolisib vs. Dactolisib

The table below summarizes the key differences between these two PI3K/mTOR inhibitors based on the available literature.

Feature Gedatolisib This compound (NVP-BEZ235)
Primary Mechanism Potent, reversible ATP-competitive dual pan-PI3K and mTORC1/2 inhibitor [1] [2] Dual PI3K/mTOR inhibitor [3]
Key Pharmacological Distinction Balanced, nanomolar potency against all Class I PI3K isoforms and both mTOR complexes [1] Less potent against PI3Kβ and mTOR [1]
Efficacy in Breast Cancer Models Superior anti-proliferative & cytotoxic effects vs. single-node inhibitors (Alpelisib, Everolimus); efficacy independent of PIK3CA/PTEN status [1] Impaired viability of granulocytic myeloid-derived suppressor cells (Gr-MDSCs) in CRPC mouse models [3]
Clinical Efficacy (Selected Trials) VIKTORIA-1 (Phase 3): mPFS of 9.3 mos (triplet) vs. 2.0 mos (control) in HR+/HER2-, PIK3CA wild-type ABC [4] [5] [6] Discontinued in mCRPC combo trial due to "challenging safety profile and poor tolerability" [3]
Notable Safety Profile Manageable hyperglycemia; stomatitis (monitor required) [4] [7] [6] Nausea, fatigue, vomiting, hyperglycemia, hypokalemia [3]
Current Development Status Late-stage (Phase 3); NDA submission planned for Q4 2025 [1] [5] Development halted in multiple cancers due to toxicity [1] [3]
Administration Intravenous (once weekly) [8] Oral [3]

Detailed Experimental Data and Methodologies

For research and development professionals, a deeper look into the experimental data and protocols is crucial.

Gedatolisib Preclinical Data

The superior efficacy of Gedatolisib was established through a comprehensive set of functional assays [1].

  • Experimental Models: A panel of 28 breast cancer cell lines with and without PAM pathway alterations (e.g., PIK3CA mutations, PTEN loss) was used [1].
  • Key Methodologies:
    • Growth Rate (GR) Metrics Analysis: This method distinguishes cytostatic from cytotoxic effects independent of cell doubling time. Gedatolisib showed an average GR50 of 12 nM and a GRMax of -0.68, indicating potent cytotoxic effects. In contrast, single-node inhibitors (Alpelisib, Capivasertib, Everolimus) showed significantly higher GR50 values (over 2000 nM) and positive GRMax, indicating minimal cytotoxicity [1].
    • Functional Assays: Gedatolisib more effectively decreased cell survival, DNA replication, migration, invasion, protein synthesis, glucose consumption, lactate production, and oxygen consumption compared to other inhibitors [1].
    • In Vivo Validation: The higher efficacy was confirmed in three-dimensional culture systems and breast cancer patient-derived xenograft (PDX) models [1].

The following diagram illustrates the PAM pathway and the comprehensive mechanism of Gedatolisib.

G GPCRs GPCRs PI3K PI3K GPCRs->PI3K RTKs RTKs RTKs->PI3K Extracellular Signals Extracellular Signals Extracellular Signals->GPCRs Extracellular Signals->RTKs PIP3 PIP3 PI3K->PIP3 Activates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Survival\n& Metabolism Cell Survival & Metabolism AKT->Cell Survival\n& Metabolism Protein Synthesis\n& Proliferation Protein Synthesis & Proliferation mTORC1->Protein Synthesis\n& Proliferation Gedatolisib Gedatolisib Gedatolisib->PI3K Inhibits Gedatolisib->mTORC1 Inhibits mTORC2 mTORC2 Gedatolisib->mTORC2 Inhibits

This compound Clinical Trial Data

The clinical profile of this compound is primarily defined by its tolerability challenges.

  • Trial Description: A study enrolled 54 adult patients with histologically confirmed metastatic Castration-Resistant Prostate Cancer (mCRPC) that had progressed after abiraterone treatment [3].
  • Dosing Protocol: Patients received This compound 200 mg orally twice a day in combination with abiraterone acetate and prednisolone [3].
  • Outcome: The combination therapy was discontinued due to a "challenging safety profile and poor tolerability." The most common side effects noted were nausea, fatigue, vomiting, hyperglycemia, and hypokalemia [3].

Key Insights for Drug Development Professionals

  • Balanced Potency is Critical: The development history of these drugs suggests that balanced, high potency across all intended targets (all PI3K isoforms and mTOR complexes) may be a key factor in achieving robust efficacy while managing adaptive resistance and toxicity [1].
  • Administration Route and Toxicity Management: The intravenous administration of Gedatolisib (3 doses per month) is hypothesized to contribute to a lower incidence of class-associated toxicities like hyperglycemia and diarrhea compared to continuous oral dosing regimens [8]. For this compound, the oral administration and associated toxicity profile ultimately limited its clinical viability [3].

References

Dactolisib compared single node PI3K mTOR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical & Cellular Activity Comparison

The table below summarizes key data on Dactolisib and representative single-node inhibitors to illustrate their distinct profiles.

Inhibitor Name Primary Target(s) Class Key Biochemical IC50 (nM) Key Cellular Activity (Proliferation/Viability)

| This compound (NVP-BEZ235) [1] | PI3K (all Class I isoforms), mTOR (TORC1/2) [1] [2] | Dual PI3K/mTOR | p110α: 4 nM; p110β: 75 nM; p110γ: 5 nM; p110δ: 7 nM; mTOR: 20.7 nM [1] | • Induced cytotoxicity and apoptosis in GBM cells [2]. • Inhibited GBM cell viability in a dose- and time-dependent manner (CCK-8 assay) [2]. | | Alpelisib (Single-Node) [3] | PI3Kα (p110α subunit) | PI3Kα Inhibitor | Information not available in search results | • Avg. GR~50~: 2783 nM in BC cells with altered PIK3CA/PTEN [3]. • Modest cytotoxic effect (Avg. GR~Max~: -0.10) [3]. | | Everolimus (Single-Node) [3] | mTORC1 | mTORC1 Inhibitor | Information not available in search results | • Avg. GR~50~: 2134 nM in BC cells with altered PIK3CA/PTEN [3]. • Minimal cytotoxic effect (Avg. GR~Max~: 0.33) [3]. | | Capivasertib (Single-Node) [3] | AKT | AKT Inhibitor | Information not available in search results | • Avg. GR~50~: 2602 nM in BC cells with altered PIK3CA/PTEN [3]. • Minimal cytotoxic effect (Avg. GR~Max~: 0.00) [3]. |

Experimental Protocols for Comparison

To ensure comparability, here are the core methodologies used in the studies referenced:

  • Cell Viability and Proliferation Assays [3] [2]:

    • GR Metrics Analysis: This method calculates Growth Rate (GR) inhibition values to distinguish cytostatic from cytotoxic effects, independent of cell division rate [3].
    • Endpoint Assays (CCK-8, MTS): Measure metabolic activity as a proxy for viable cell number after a set treatment period (e.g., 72 hours) [2].
  • Apoptosis Analysis [2]:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells via flow cytometry.
  • Migration and Invasion Assays [2]:

    • Wound Healing (Scratch) Assay: Monitors cell migration into a created "wound" over time.
    • Invasion Assay: Uses a chamber with a Matrigel-coated membrane to assess the ability of cells to invade a matrix.
  • Pathway Inhibition Analysis [2]:

    • Western Blotting: Confirms target engagement by detecting reduced levels of phosphorylated proteins like p-AKT (Ser473) and downstream effectors.

Mechanism of Action and Pathway

The following diagram illustrates the PI3K/AKT/mTOR pathway and the different points targeted by these inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class IA) (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  PTEN (Dephosph.) PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellProcesses Cell Survival Proliferation Metabolism mTORC1->CellProcesses Promotes This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits Alpelisib Alpelisib (PI3Kα Inhibitor) Alpelisib->PI3K Inhibits Everolimus Everolimus (mTORC1 Inhibitor) Everolimus->mTORC1 Inhibits Capivasertib Capivasertib (AKT Inhibitor) Capivasertib->AKT Inhibits

Efficacy, Toxicity, and Clinical Outlook

  • Theoretical Advantage of Dual Inhibition: Dual inhibitors like this compound are designed to prevent compensatory feedback loops within the pathway [3]. For instance, inhibiting only mTORC1 can relieve feedback inhibition on upstream receptors, leading to AKT reactivation and potential drug resistance. By simultaneously targeting PI3K and mTOR, this compound aims to achieve more profound and sustained pathway suppression [3] [4].

  • In Vivo Toxicity Concerns: Despite promising in vitro efficacy, significant challenges exist for this compound's clinical translation. Studies in glioblastoma mouse models showed no survival benefit and noted severe side effects, including elevated blood glucose, liver toxicity (increased ALT), diarrhea, and skin rash [5]. These toxicities have limited its clinical development.

  • Clinical Development Context: The toxicity issues with earlier dual inhibitors highlight a major hurdle in this field. Newer-generation dual inhibitors, such as Gedatolisib, are being developed with the goal of maintaining efficacy while improving the toxicity profile. A global Phase 3 trial is currently evaluating Gedatolisib for breast cancer [3].

References

Anti-Tumor Activity of Dactolisib Across Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates data on dactolisib's performance in various experimental models, highlighting its potency (IC50 values) and observed effects [1] [2] [3].

Cancer Type / Cell Line Experimental Model Key Findings on Potency & Efficacy Observed Effects & Proposed Mechanisms
Glioblastoma (A172, SHG44, T98G cells) In vitro & in vivo orthotopic xenograft [1] [2] IC~50~ ~10-80 nM (cell viability, time/dose-dependent); Enhanced Standard of Care (TMZ+RT) efficacy [1] [2]. ↓ Cell viability, ↑ apoptosis, ↓ migration/invasion; ↓ p-AKT, ↓ mTOR, ↑ p27, ↓ Bcl-2 [1] [2].
Breast Cancer (Various cell lines) In vitro cell-based assays [4] Potent anti-proliferative activity; induces G1 cell cycle arrest [4]. Induces autophagy and cell death; anti-tumor activity in preclinical models [4].
Gastric Cancer (NCI-N87, MKN-45, MKN-28 cells) In vitro & in vivo xenograft [4] Significant tumor size reduction in NCI–N87; efficacy may link to thymidine kinase expression [4]. Anti-cancer activity reported irrespective of PIK3CA mutation status in some studies [4].
Prostate Cancer (Preclinical models) In vitro & transgenic mouse models [4] Inhibits tumor growth; impairs viability/function of immunosuppressive Gr-MDSCs [4]. Contributes to overcoming immune evasion [4].

Key Experimental Protocols for Assessing Potency

The data on this compound's potency were generated through standard preclinical methodologies. Here are the details of the core experiments cited:

  • Cell Viability and Cytotoxicity Assays [1] [2]

    • Purpose: To determine the concentration that inhibits 50% of cell growth (IC50).
    • Protocol: Cells are seeded in 96-well plates and treated with a dose range of this compound for 24-72 hours. Cell viability is measured using assays like CCK-8, which quantifies the metabolic activity of living cells. Data analysis generates dose-response curves from which IC50 values are calculated.
  • Protein Analysis via Western Blotting [1] [2]

    • Purpose: To confirm the compound's mechanism of action by analyzing changes in pathway protein levels and phosphorylation.
    • Protocol: After this compound treatment, cells are lysed. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against targets like p-AKT (Ser473), total AKT, mTOR, p27, and Bcl-2. Detection confirms the inhibition of the PI3K/mTOR pathway.
  • Migration and Invasion Assays [1] [2]

    • Purpose: To evaluate this compound's ability to suppress metastatic behaviors.
    • Protocol:
      • Wound Healing (Migration): A scratch is made in a confluent cell monolayer. The rate of cell migration into the wound is measured microscopically over 24 hours with/without this compound.
      • Transwell (Invasion): Cells are placed in a chamber with a porous membrane coated with Matrigel (a basement membrane matrix). The number of cells that invade through the Matrigel toward a chemoattractant over 24 hours is counted.
  • In Vivo Xenograft Studies [1] [2]

    • Purpose: To validate anti-tumor efficacy in a live animal model.
    • Protocol: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, mice are treated with this compound (orally), often in combination with standard therapies. Tumor volume is measured regularly, and overall survival is tracked to assess the drug's effectiveness.

The experimental workflow for evaluating this compound's potency and mechanism of action typically follows a structured path from in vitro models to in vivo validation, as illustrated below.

G Start Start: Cancer Cell Line Selection InVitro In Vitro Profiling Start->InVitro Step1 Cell Viability Assays (e.g., CCK-8) InVitro->Step1 Step2 Protein Analysis (e.g., Western Blot) Step1->Step2 Step3 Functional Assays (Migration/Invasion) Step2->Step3 InVivo In Vivo Validation Step3->InVivo Step4 Xenograft Mouse Models (Oral this compound) InVivo->Step4 MOA Mechanism of Action Confirmed Step4->MOA

Insights for Research and Development

When interpreting this compound data and comparing it with other PAM pathway inhibitors, consider these key points:

  • Clinical Development Status: this compound advanced to Phase II clinical trials for several cancers, but its development was challenged by a difficult safety profile and poor tolerability in later-stage trials [4]. This is a critical differentiator from other inhibitors.
  • Comparison with Other Inhibitors: Unlike single-node PAM inhibitors (e.g., alpelisib - PI3Kα, everolimus - mTORC1), dual PI3K/mTOR inhibitors like this compound and gedatolisib are designed to block multiple nodes in the pathway simultaneously. Preclinical evidence suggests this can lead to more potent and efficacious anti-proliferative and cytotoxic effects by limiting adaptive resistance mechanisms that often undermine single-node inhibitors [5].
  • Overcoming Drug Resistance: A significant hurdle for many targeted therapies, including PI3K/mTOR inhibitors, is resistance mediated by drug efflux pumps like ABCB1 (P-glycoprotein) and ABCG2 (BCRP) [6] [7]. A drug's susceptibility to these transporters is a crucial factor in its efficacy and potential for resistance.

References

Dactolisib tumor growth inhibition versus other targeted therapies

Author: Smolecule Technical Support Team. Date: February 2026

Dactolisib vs. Other Targeted Therapies at a Glance

Therapeutic Agent Primary Target(s) Key Anti-Tumor Effects (Preclinical) Reported Limitations & Toxicity Clinical/Research Status

| This compound (NVP-BEZ235) Dual Inhibitor | PI3K & mTOR [1] [2] | • Induces apoptosis & inhibits cell viability [2] • Enhances effect of chemo/radiotherapy [2] • Inhibits tumor migration/invasion [2] | • Significant toxicity in vivo (hyperglycemia, liver toxicity, skin rash, etc.) [1] [3] • No survival benefit in some animal models [1] | Preclinical research; combinational strategies being explored [3] [4] | | Kinase Inhibitors (e.g., Imatinib, Alectinib) Small Molecule | Various Tyrosine Kinases (e.g., BCR-ABL, ALK) [5] [6] | • Targets specific driver mutations [5] • Generally fewer side effects than chemotherapy [5] | • Drug resistance is a major challenge [5] [6] • Can have off-target side effects [7] | Clinically approved for multiple cancers [5] [6] | | Monoclonal Antibodies (e.g., Trastuzumab) Macromolecule | Extracellular targets (e.g., HER2, VEGF) [5] [7] | • Marks cancer cells for immune destruction [7] • Blocks growth signals [7] | • Primarily targets extracellular proteins [7] | Clinically approved for multiple cancers [5] |

Detailed Experimental Data and Protocols

For researchers, the methodologies and specific findings from key studies are critical.

In Vitro Efficacy and Protocols

Multiple studies demonstrate this compound's anti-tumor activity in cell cultures using standard assays:

  • Cell Viability (CCK-8/MTS Assay): this compound showed a dose-dependent and time-dependent inhibition of cell viability in glioblastoma (GBM) cell lines (A172, SHG44, T98G) [2].
  • Apoptosis Assay (Annexin V Staining): Treatment with this compound led to an increase in apoptosis in human glioblastoma cells [1].
  • Western Blotting: Experiments confirmed that this compound effectively inhibits the phosphorylation of Akt (S473), demonstrating successful target engagement in the PI3K pathway [1] [2].
  • Migration/Invasion Assays (Wound Healing): this compound, especially when combined with Temozolomide and Radiotherapy (TMZ+RT), significantly attenuated migration and invasion capabilities of GBM cells [2].
In Vivo Efficacy and Toxicity

Animal studies present a more nuanced picture, highlighting the challenge of translating in vitro results:

  • Orthotopic Xenograft Models: In studies using nude rats and NOD/SCID mice implanted with human GBM biopsies, this compound treatment showed no survival benefit or inhibition of tumor growth in two independent studies [1].
  • Severe Side Effects: The same in vivo studies reported elevated blood glucose, increased alanine transaminase (ALT) levels, diarrhea, hair loss (alopecia), and skin rash [1]. Another study also confirmed side effects like hyperglycemia and liver cytolysis in mice [3].
  • Contrasting Positive In Vivo Result: One study on an orthotopic xenograft rat model reported that oral this compound combined with TMZ+RT did inhibit tumor growth and prolong survival [2]. This suggests that the therapeutic window may be highly dependent on the specific model and combination regimen.

Research Frontiers and Combinational Strategies

To overcome this compound's limitations, recent research focuses on innovative combination and delivery strategies:

  • Novel Drug Combinations: A 2024 study combined this compound with a natural protein, Sericin, against non-small cell lung cancer cells. This combination allowed for a lower dose of this compound while showing enhanced reduction of key cancer proteins (p-AKT, NF-κB) and increased caspase-3 levels, indicating boosted apoptotic activity [3].
  • Advanced Delivery Systems: A very recent (2025) study developed carrier-free nanoparticles co-delivering Cisplatin and this compound. This system demonstrated:
    • Augmented DNA damage and mitochondria-dependent apoptosis.
    • Enhanced inhibition of the PI3K/mTOR axis.
    • Reduced tumor migration and metastasis both in vitro and in vivo [4].
    • pH-responsive drug release, facilitating targeted delivery to cancer cells [4].

This compound's Mechanism and Research Workflow

This compound is a dual pan-PI3K/mTOR kinase inhibitor. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling axis that regulates cell growth, survival, and metabolism, and it is frequently hyperactive in cancers [8]. This compound simultaneously targets both PI3K and mTOR to provide more complete pathway suppression [2].

The following diagram illustrates the signaling pathway and a typical workflow for evaluating this compound in cancer research.

g This compound Inhibits PI3K/mTOR Pathway Growth_Factor Growth Factor Receptor PI3K PI3K Growth_Factor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 → PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PIP3 → PIP2

g This compound Research Workflow In_Silico In Silico Analysis (Molecular Docking) In_Vitro_1 In Vitro: Cell Viability (CCK-8/MTS Assay) In_Silico->In_Vitro_1 In_Vitro_2 In Vitro: Apoptosis (Annexin V/Caspase-3) In_Vitro_1->In_Vitro_2 In_Vitro_3 In Vitro: Target Engagement (Western Blot for p-AKT) In_Vitro_2->In_Vitro_3 In_Vitro_4 In Vitro: Migration/Invasion (Wound Healing Assay) In_Vitro_3->In_Vitro_4 In_Vivo In Vivo Efficacy & Toxicity (Orthotopic Xenograft Models) In_Vitro_4->In_Vivo Advanced_Delivery Advanced Formulations (e.g., Nanoparticles) In_Vivo->Advanced_Delivery

Conclusion for Researchers

  • Strengths: It is a potent dual inhibitor with compelling in vitro efficacy and the ability to synergize with standard therapies like TMZ and radiotherapy. Its mechanism offers a rational approach to targeting a key cancer pathway.
  • Major Hurdle: Its clinical translation is primarily hampered by significant toxicity and suboptimal in vivo performance in some models, which is a common challenge for this class of drugs [8].

Therefore, the current research trajectory for this compound is not as a standalone therapeutic but through combinatorial strategies and novel drug delivery systems. These approaches aim to enhance its efficacy while mitigating toxicity, potentially unlocking its therapeutic potential.

References

Dactolisib biomarker response prediction validation

Author: Smolecule Technical Support Team. Date: February 2026

Dactolisib Biomarker Validation in Cancer Models

The table below summarizes key studies that have identified and validated biomarkers predictive of response to this compound.

Cancer Type Proposed Predictive Biomarker(s) Validation Model Key Findings & Correlation with Response Source
Acute Myeloid Leukemia (AML) 12-gene IMEm7G signature (includes PTP4A3, AHCYL1, CBR1, etc.) TCGA patient data; in vitro cell models (CCK-8 assays) Signature identified high-risk patients; this compound showed monotherapy efficacy and synergy with doxorubicin. [1]
Gastric Cancer (GC) Activation of PI3K/Akt/mTOR pathway; MAPK pathway In vitro and in vivo paclitaxel-resistant cell lines (HGC-27R) BEZ235 (this compound) showed strong antitumor effects in PTX-resistant cells with pathway activation. [2]
Non-Small Cell Lung Cancer (NSCLC) Downregulation of p-AKT, Cyclin D1, NF-κB, VEGF1 In silico docking & in vitro A549/H460 cells Combination of sericin and this compound effectively reduced target protein levels. [3]
Glioblastoma (GBM) Reduction in p-AKT and mTOR; Upregulation of p27; Downregulation of Bcl-2 and MGMT In vitro GBM cell lines (A172, SHG44, T98G); orthotopic xenograft model This compound enhanced TMZ+RT effect, correlating with these protein expression changes. [4]

Detailed Experimental Protocols from Key Studies

To facilitate your experimental work, here are the methodologies used in the cited research for biomarker validation.

  • Gene Signature Validation in AML [1]

    • Signature Construction: A 12-gene prognostic signature (IMEm7G) was constructed by integrating immune microenvironment (IME) features and m7G regulatory genes from TCGA-AML data. Analysis involved ESTIMATE algorithm, non-negative matrix factorization (NMF) clustering, and weighted gene co-expression network analysis (WGCNA).
    • Drug Sensitivity Prediction: The oncoPredict R package was used to predict drug sensitivity in high-risk AML patients identified by the signature.
    • In Vitro Validation:
      • Cell Viability: CCK-8 assays were performed on AML cell lines to validate this compound's cytotoxicity.
      • Synergy Testing: CCK-8 assays were also used to demonstrate synergistic effects when this compound was combined with doxorubicin.
      • Gene Expression: Quantitative real-time PCR (qPCR) was used to compare the expression of the 12 signature genes between AML patient samples and healthy donors.
  • Pathway Inhibition Validation in Solid Tumors [4] [2]

    • Protein Expression Analysis (Western Blot): Used to confirm biomarker changes in response to this compound treatment. Key proteins analyzed include:
      • PI3K/mTOR Pathway: p-AKT, total AKT, mTOR, pS6
      • Apoptosis Regulators: Bcl-2, Bax, caspase-3, caspase-9
      • Cell Cycle Regulators: p27, cyclin B1
      • Resistance Marker: MGMT (in GBM models)
    • Functional Assays:
      • Cell Viability: Measured using CCK-8 [4] or CellTiter-Glo [2] assays.
      • Apoptosis: Quantified using flow cytometry with Annexin V-FITC/PI staining [4] [2].
      • Migration/Invasion: Assessed via wound healing (migration) and Transwell (invasion) assays [4].

This compound Mechanism of Action in Cancer Signaling

The diagram below illustrates the key signaling pathways targeted by this compound and the downstream biomarkers affected, integrating findings from the validation studies.

G RTKs Receptor Tyrosine Kinases (RTKs) PI3K PI3K (Class I) RTKs->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3  PTEN AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Activation Feedback CellSurvival Cell Survival (↓ Apoptosis) AKT->CellSurvival CellCycle Cell Cycle Progression AKT->CellCycle Biomarker1 ↓ p-AKT (S473) AKT->Biomarker1 ProteinSynth Protein Synthesis mTORC1->ProteinSynth Biomarker2 ↓ pS6 mTORC1->Biomarker2 mTORC2->AKT Phosphorylation (S473) This compound This compound (Dual Inhibitor) This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits Biomarker4 ↓ Bcl-2 CellSurvival->Biomarker4 Metabolism Cell Metabolism (Glucose, Lactate) Biomarker5 ↓ Cyclin D1 CellCycle->Biomarker5 Biomarker3 ↑ p27 Biomarker3->CellCycle Promotes Arrest Biomarker6 ↓ VEGF Biomarker6->Metabolism

This diagram shows that this compound's efficacy is linked to its ability to simultaneously inhibit multiple nodes in the PAM pathway. The biomarkers validated in the studies, such as reduction in p-AKT and Bcl-2, are direct downstream effects of this comprehensive inhibition. [4] [2]

Interpretation of Key Findings

  • A Shift from Single Biomarkers: Unlike some targeted therapies where a single gene mutation (like PIK3CA) is predictive, the validation for this compound points towards complex biomarker signatures (like the 12-gene model in AML) and pathway activation status (as in gastric cancer). [5] [1]
  • Functional Validation is Crucial: The studies consistently move beyond computational prediction. They use functional in vitro and in vivo models to confirm that the proposed biomarkers are biologically linked to a sensitive response to this compound. [2] [1]
  • Synergistic Combinations: The research highlights that this compound's therapeutic potential can be enhanced in combination with other agents (like doxorubicin in AML or sericin in NSCLC), which can be a strategy to improve response even in less sensitive contexts. [3] [1]

The field is progressing from single-gene biomarkers to integrated pathway-level and multi-gene signature approaches for predicting response to this compound. The experimental protocols and biomarkers summarized here provide a solid foundation for your own validation studies.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Exact Mass

469.19026037 Da

Monoisotopic Mass

469.19026037 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RUJ6Z9Y0DT

Pharmacology

Dactolisib is an orally bioavailable imidazoquinoline targeting the phosphatidylinositol 3 kinase (PI3K) and the mammalian target of rapamycin (mTOR), with potential antineoplastic activity. Dactolisib inhibits PI3K kinase and mTOR kinase in the PI3K/AKT/mTOR kinase signaling pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K/mTOR-overexpressing tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K.

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Other CAS

915019-65-7

Wikipedia

Dactolisib

Dates

Last modified: 08-15-2023
1: Passacantilli I, Capurso G, Archibugi L, Calabretta S, Caldarola S, Loreni F, Delle Fave G, Sette C. Combined therapy with RAD001 e BEZ235 overcomes resistance of PET immortalized cell lines to mTOR inhibition. Oncotarget. 2014 Jul 30;5(14):5381-91. PubMed PMID: 25026292.
2: Park HS, Hong SK, Oh MM, Yoon CY, Jeong SJ, Byun SS, Cheon J, Lee SE, Moon du G. Synergistic antitumor effect of NVP-BEZ235 and sunitinib on docetaxel-resistant human castration-resistant prostate cancer cells. Anticancer Res. 2014 Jul;34(7):3457-68. PubMed PMID: 24982354.
3: Moon du G, Lee SE, Oh MM, Lee SC, Jeong SJ, Hong SK, Yoon CY, Byun SS, Park HS, Cheon J. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells. Int J Oncol. 2014 Sep;45(3):1027-35. doi: 10.3892/ijo.2014.2505. Epub 2014 Jun 19. PubMed PMID: 24969552; PubMed Central PMCID: PMC4121414.
4: Qu Y, Wu X, Yin Y, Yang Y, Ma D, Li H. Antitumor activity of selective MEK1/2 inhibitor AZD6244 in combination with PI3K/mTOR inhibitor BEZ235 in gefitinib-resistant NSCLC xenograft models. J Exp Clin Cancer Res. 2014 Jun 17;33:52. doi: 10.1186/1756-9966-33-52. PubMed PMID: 24939055; PubMed Central PMCID: PMC4074836.
5: Oishi T, Itamochi H, Kudoh A, Nonaka M, Kato M, Nishimura M, Oumi N, Sato S, Naniwa J, Sato S, Shimada M, Kigawa J, Harada T. The PI3K/mTOR dual inhibitor NVP-BEZ235 reduces the growth of ovarian clear cell carcinoma. Oncol Rep. 2014 Aug;32(2):553-8. doi: 10.3892/or.2014.3268. Epub 2014 Jun 13. PubMed PMID: 24927217.
6: Seixas JD, Luengo-Arratta SA, Diaz R, Saldivia M, Rojas-Barros DI, Manzano P, Gonzalez S, Berlanga M, Smith TK, Navarro M, Pollastri MP. Establishment of a structure-activity relationship of 1H-imidazo[4,5-c]quinoline-based kinase inhibitor NVP-BEZ235 as a lead for African sleeping sickness. J Med Chem. 2014 Jun 12;57(11):4834-48. doi: 10.1021/jm500361r. Epub 2014 May 21. PubMed PMID: 24805946; PubMed Central PMCID: PMC4099174.
7: Seo BR, Min KJ, Cho IJ, Kim SC, Kwon TK. Curcumin significantly enhances dual PI3K/Akt and mTOR inhibitor NVP-BEZ235-induced apoptosis in human renal carcinoma Caki cells through down-regulation of p53-dependent Bcl-2 expression and inhibition of Mcl-1 protein stability. PLoS One. 2014 Apr 17;9(4):e95588. doi: 10.1371/journal.pone.0095588. eCollection 2014. PubMed PMID: 24743574; PubMed Central PMCID: PMC3990719.
8: Kuger S, Cörek E, Polat B, Kämmerer U, Flentje M, Djuzenova CS. Novel PI3K and mTOR Inhibitor NVP-BEZ235 Radiosensitizes Breast Cancer Cell Lines under Normoxic and Hypoxic Conditions. Breast Cancer (Auckl). 2014 Mar 16;8:39-49. doi: 10.4137/BCBCR.S13693. eCollection 2014. PubMed PMID: 24678241; PubMed Central PMCID: PMC3964191.
9: Hong SW, Shin JS, Moon JH, Kim YS, Lee J, Choi EK, Ha SH, Lee DH, Chung HN, Kim JE, Kim KP, Hong YS, Lee JL, Lee WJ, Choi EK, Lee JS, Jin DH, Kim TW. NVP-BEZ235, a dual PI3K/mTOR inhibitor, induces cell death through alternate routes in prostate cancer cells depending on the PTEN genotype. Apoptosis. 2014 May;19(5):895-904. doi: 10.1007/s10495-014-0973-4. PubMed PMID: 24652480.
10: Jebahi A, Villedieu M, Pétigny-Lechartier C, Brotin E, Louis MH, Abeilard E, Giffard F, Guercio M, Briand M, Gauduchon P, Lheureux S, Poulain L. PI3K/mTOR dual inhibitor NVP-BEZ235 decreases Mcl-1 expression and sensitizes ovarian carcinoma cells to Bcl-xL-targeting strategies, provided that Bim expression is induced. Cancer Lett. 2014 Jun 28;348(1-2):38-49. doi: 10.1016/j.canlet.2014.03.001. Epub 2014 Mar 18. PubMed PMID: 24650799.

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